N-Desmethylthiamethoxam-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H8ClN5O3S |
|---|---|
Molecular Weight |
281.71 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-1,3,5-oxadiazin-4-yl]nitramide |
InChI |
InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11)/i3D2,4D2 |
InChI Key |
LOXCNVOJGRNBFX-KHORGVISSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethylthiamethoxam-D4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic context of N-Desmethylthiamethoxam-D4. This deuterated analog of a significant thiamethoxam (B1682794) metabolite serves as a crucial internal standard for quantitative analytical studies in environmental monitoring, toxicology, and drug metabolism.
Core Chemical Properties
This compound is the isotopically labeled form of N-desmethylthiamethoxam, a primary metabolite of the second-generation neonicotinoid insecticide, thiamethoxam. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior in analytical systems.
| Property | This compound | N-Desmethylthiamethoxam |
| Molecular Formula | C₇H₄D₄ClN₅O₃S | C₇H₈ClN₅O₃S |
| Molecular Weight | 281.71 g/mol | 277.69 g/mol |
| CAS Number | Not publicly available | 171103-04-1 |
| IUPAC Name | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide-d4 | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide |
Metabolic Pathway of Thiamethoxam
Thiamethoxam undergoes several metabolic transformations in various organisms and environmental systems. The formation of N-desmethylthiamethoxam is a key step in its biotransformation. The major metabolic pathways include N-demethylation, cleavage of the oxadiazine ring to form clothianidin, and nitro reduction.
Caption: Metabolic pathways of Thiamethoxam.
Experimental Protocols
Analytical Methodology: Quantification by LC-MS/MS
A common and highly sensitive method for the quantification of N-desmethylthiamethoxam in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is critical for accurate quantification by correcting for matrix effects and variations in instrument response.
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.
-
Extraction: A homogenized sample (e.g., 10 g of tissue or soil) is vigorously shaken with 10 mL of acetonitrile (B52724). A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation and enhance extraction efficiency.
-
Cleanup: The acetonitrile supernatant is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove residual water). The mixture is vortexed and then centrifuged.
-
Final Extract: The cleaned-up supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following parameters provide a general guideline for the analysis of N-desmethylthiamethoxam. Method optimization for specific instruments and matrices is recommended.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | N-Desmethylthiamethoxam: Precursor Ion > Product Ionsthis compound: Precursor Ion > Product Ions |
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not available, as it is typically a proprietary process of commercial suppliers. However, a conceptual workflow can be proposed based on the synthesis of thiamethoxam and general deuteration techniques. The synthesis would likely involve the use of a deuterated methylating agent in the final steps of forming the oxadiazine ring or through a demethylation-remethylation sequence on a precursor molecule using a deuterated reagent.
Caption: Conceptual synthesis workflow for this compound.
Navigating the Analytical Landscape of N-Desmethylthiamethoxam-D4: A Technical Guide
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount. This guide provides an in-depth look at the typical data and methodologies presented in a Certificate of Analysis (CoA) for N-Desmethylthiamethoxam-D4, a deuterated metabolite of the neonicotinoid insecticide Thiamethoxam.
This compound serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in various matrices. Its isotopic labeling allows for precise quantification by mass spectrometry-based methods. A thorough understanding of its certified data is essential for accurate and reproducible experimental results.
Data Presentation: A Summary of Quantitative Information
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.
Table 1: Compound Identification and Chemical Properties
| Parameter | Value |
| Compound Name | This compound |
| Product Code | TRC-D292487[1] |
| Molecular Formula | C7H4D4ClN5O3S[1] |
| Molecular Weight | 281.71 g/mol [1] |
| CAS Number | 171103-04-1 (unlabeled) |
| Alternate CAS Number | 171103-04-1 (for unlabeled)[1] |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile (B52724), Methanol |
| Storage Temperature | 2-8°C[2] |
Table 2: Purity and Assay Data
| Parameter | Method | Result |
| Chemical Purity | HPLC | ≥98.0%[2][3] |
| Isotopic Purity (D4) | Mass Spectrometry | ≥99% |
| Assay (as is) | qNMR | Reported Value (e.g., 98.5% w/w) |
Table 3: Isotopic Enrichment Analysis
| Isotopic Species | Percentage |
| D4 | ≥99% |
| D3 | <1% |
| D2 | <0.1% |
| D1 | <0.1% |
| D0 (unlabeled) | <0.1% |
Experimental Protocols: The Methodologies Behind the Data
The certified values presented in a Certificate of Analysis are derived from rigorous experimental procedures. The following sections detail the typical methodologies employed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of a compound. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Typical HPLC Parameters:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acidifier like formic acid to improve peak shape.
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 5 µL.
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Enrichment
Mass spectrometry is employed to confirm the identity of the compound and to determine its isotopic purity and enrichment. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements.
Typical Mass Spectrometry Parameters:
-
Instrument: A Liquid Chromatography-Mass Spectrometer (LC-MS), often a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Similar to the HPLC method described above to ensure good separation before introduction into the mass spectrometer.
-
Mass Range: A scan range appropriate to detect the parent ion and potential fragments (e.g., m/z 100-500).
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the D4-labeled species relative to other isotopic species (D0 to D3).
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration or purity of a substance. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Typical qNMR Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Acetonitrile-d3).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters: A pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all nuclei between scans.
-
Data Analysis: The integral of a well-resolved signal from the analyte is compared to the integral of a signal from the internal standard of known concentration.
Visualizing the Workflow and Metabolic Context
To better understand the processes and relationships involved, the following diagrams illustrate the typical workflow for generating a Certificate of Analysis and the metabolic pathway of Thiamethoxam.
The metabolism of Thiamethoxam is a key area of study in toxicology and environmental science. N-desmethylation is one of the important metabolic pathways.[4][5]
This technical guide provides a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for this compound. By understanding these details, researchers can ensure the quality and reliability of their analytical standards, leading to more accurate and robust scientific outcomes.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. N-Desmethylthiamethoxam PESTANAL®, analytical standard | 171103-04-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals [escholarship.org]
Hypothetical Synthesis and Purification of N-Desmethylthiamethoxam-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed synthetic and purification strategy for N-Desmethylthiamethoxam-D4. The experimental protocols are derived from established chemical principles and analogous reactions reported in the scientific literature. This guide is intended for informational purposes for qualified researchers and should be adapted and optimized under appropriate laboratory conditions.
Introduction
N-Desmethylthiamethoxam is a significant metabolite of the second-generation neonicotinoid insecticide, Thiamethoxam. The isotopically labeled analog, this compound, serves as a crucial internal standard for pharmacokinetic, metabolic, and environmental fate studies, enabling accurate quantification by mass spectrometry. This technical guide provides a comprehensive, albeit hypothetical, multi-step synthesis and purification protocol for this compound, commencing from commercially available starting materials. The proposed synthetic route focuses on the introduction of deuterium (B1214612) atoms into the oxadiazinane ring of the molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step process, as illustrated in the workflow below. The key strategic elements involve the synthesis of a deuterated heterocyclic intermediate followed by its coupling with the thiazole (B1198619) moiety and subsequent N-demethylation.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of N-Methyl-N'-nitroguanidine
This initial step involves the reaction of nitroguanidine (B56551) with methylamine (B109427) to yield N-methyl-N'-nitroguanidine.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nitroguanidine (1.0 eq) in water.
-
Add an aqueous solution of methylamine (40%, 1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5°C in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to afford N-methyl-N'-nitroguanidine.
| Parameter | Value |
| Reactants | |
| Nitroguanidine | 1.0 eq |
| Methylamine (40% aq.) | 1.2 eq |
| Solvent | Water |
| Reaction Time | 4-6 hours |
| Temperature | 50-60°C |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 3-Methyl-4-nitroimino-1,3,5-oxadiazinane-d4
The deuterated oxadiazinane ring is constructed via a Mannich-type reaction between N-methyl-N'-nitroguanidine and paraformaldehyde-d4.
Methodology:
-
To a solution of N-methyl-N'-nitroguanidine (1.0 eq) in formic acid, add paraformaldehyde-d4 (2.2 eq).
-
Heat the mixture to 80-90°C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with water, and dried under vacuum.
| Parameter | Value |
| Reactants | |
| N-Methyl-N'-nitroguanidine | 1.0 eq |
| Paraformaldehyde-d4 | 2.2 eq |
| Solvent/Reagent | Formic Acid |
| Reaction Time | 3-5 hours |
| Temperature | 80-90°C |
| Typical Yield | 70-80% |
| Deuterium Incorporation | >98% |
Step 3: Synthesis of Thiamethoxam-D4
This step involves the N-alkylation of the deuterated oxadiazinane with 2-chloro-5-(chloromethyl)thiazole.
Methodology:
-
Dissolve 3-methyl-4-nitroimino-1,3,5-oxadiazinane-d4 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) and 2-chloro-5-(chloromethyl)thiazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude Thiamethoxam-D4.
| Parameter | Value |
| Reactants | |
| 3-Methyl-4-nitroimino-1,3,5-oxadiazinane-d4 | 1.0 eq |
| 2-Chloro-5-(chloromethyl)thiazole | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | DMF |
| Reaction Time | 12-18 hours |
| Temperature | Room Temp. |
| Typical Yield (crude) | 80-90% |
Step 4: N-Demethylation to this compound
A non-classical Polonovski reaction is proposed for the N-demethylation of Thiamethoxam-D4.
Methodology:
-
Dissolve Thiamethoxam-D4 (1.0 eq) in a suitable solvent like dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C to form the N-oxide. Stir for 2-3 hours.
-
After the formation of the N-oxide is complete (monitored by TLC), add an aqueous solution of iron(II) sulfate heptahydrate (FeSO4·7H2O, 2.0 eq).
-
Stir the biphasic mixture vigorously at room temperature for 8-12 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
| Parameter | Value |
| Reactants | |
| Thiamethoxam-D4 | 1.0 eq |
| m-CPBA | 1.2 eq |
| FeSO4·7H2O | 2.0 eq |
| Solvent | Dichloromethane/Water |
| Reaction Time | 10-15 hours (total) |
| Temperature | 0°C to Room Temp. |
| Typical Yield (crude) | 40-60% |
Purification and Analysis
The crude this compound requires purification to meet the standards for its use in quantitative analysis.
Purification Workflow
Caption: A typical purification workflow for this compound.
Purification Protocols
Solid-Phase Extraction (SPE):
-
Stationary Phase: C18 or Silica (B1680970) gel cartridge.
-
Elution: A gradient of solvents, such as hexane/ethyl acetate for silica or water/acetonitrile (B52724) for C18, can be used to remove non-polar and highly polar impurities.
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of the molecular weight corresponding to this compound and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | 1H NMR to confirm the absence of the N-methyl signal and 2H NMR to confirm deuterium incorporation. |
| HPLC Analysis | Determination of chemical purity, which should typically be >98%. |
| Isotopic Purity | Determined by mass spectrometry, aiming for >98% deuterium enrichment. |
Conclusion
This technical guide outlines a plausible and detailed synthetic route for this compound. The proposed pathway leverages known chemical transformations and provides a framework for its laboratory-scale preparation. The successful synthesis and purification of this isotopically labeled standard are vital for advancing research in the fields of insecticide metabolism, environmental monitoring, and food safety analysis. It is imperative that all experimental work is conducted with appropriate safety precautions and by personnel trained in synthetic organic chemistry.
Isotopic Purity of N-Desmethylthiamethoxam-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of N-Desmethylthiamethoxam-D4, a critical internal standard for the quantitative analysis of the neonicotinoid insecticide metabolite, N-Desmethylthiamethoxam. Ensuring high isotopic purity is paramount for accurate and reliable bioanalytical and environmental monitoring studies.
Core Concepts in Isotopic Labeling
Deuterium-labeled internal standards, such as this compound, are instrumental in mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms results in a known mass shift from the unlabeled analyte, allowing for precise differentiation and correction for matrix effects and variations in sample preparation and instrument response. The efficacy of this approach is directly dependent on the isotopic purity of the labeled standard. High isotopic purity minimizes signal overlap from unlabeled or partially labeled species, thereby enhancing the accuracy of quantification.
Quantitative Data Summary
The isotopic purity of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While the exact isotopic distribution can vary slightly between batches, commercially available standards generally exhibit a high degree of deuteration. For the purpose of this guide, we will consider a representative high-purity standard.
Table 1: Representative Isotopic Purity Data for this compound
| Isotopic Species | Description | Abundance (%) |
| d4 | Fully deuterated N-Desmethylthiamethoxam | > 99% |
| d3 | Species with three deuterium atoms | < 0.5% |
| d2 | Species with two deuterium atoms | < 0.1% |
| d1 | Species with one deuterium atom | < 0.1% |
| d0 | Unlabeled N-Desmethylthiamethoxam | < 0.1% |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄D₄ClN₅O₃S |
| Molecular Weight | 281.71 g/mol |
| Unlabeled CAS Number | 171103-04-1 |
| Storage Temperature | -20°C |
Note: Data presented are representative and may vary. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Purity Assessment
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is employed.
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid to promote ionization.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan mass spectra are acquired over a relevant m/z range to detect the molecular ions of all isotopic species (d0 to d4).
-
Data Analysis: The isotopic distribution is determined by measuring the signal intensity of the molecular ion for each isotopic species. The percentage of each species is calculated relative to the total intensity of all observed isotopic peaks.
NMR Spectroscopy for Structural Confirmation and Purity
Methodology:
-
Sample Preparation: A sufficient amount of the this compound standard is dissolved in a deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H (proton) and ¹³C (carbon) NMR spectra.
-
Spectral Acquisition:
-
¹H NMR: The absence or significant reduction of proton signals at the sites of deuteration confirms the position of the deuterium labels. The integration of any residual proton signals allows for the quantification of the non-deuterated species.
-
¹³C NMR: The ¹³C spectrum can also be used to confirm the structure and may show characteristic splitting patterns due to the coupling with deuterium.
-
-
Data Analysis: The spectra are analyzed to confirm the chemical structure and the positions of the deuterium labels. The isotopic purity can be estimated by comparing the integrals of residual proton signals with the integrals of non-deuterated positions in the molecule.
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the metabolic pathway leading to the formation of N-Desmethylthiamethoxam.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Metabolic pathway of Thiamethoxam to N-Desmethylthiamethoxam.
Conclusion
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative analytical methods. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the structural integrity of the labeled compound. Researchers and scientists should always refer to the lot-specific Certificate of Analysis to ensure the highest accuracy in their studies. The use of high-purity, well-characterized internal standards is fundamental to the generation of reliable and reproducible data in drug development and environmental safety assessments.
N-Desmethylthiamethoxam-D4: A Technical Guide for Researchers
CAS Number for N-Desmethylthiamethoxam: 171103-04-1
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with N-Desmethylthiamethoxam-D4. This deuterated internal standard is crucial for the accurate quantification of N-Desmethylthiamethoxam, a primary metabolite of the widely used neonicotinoid insecticide, thiamethoxam (B1682794). Understanding the metabolic fate of thiamethoxam and the analytical methods for its metabolites is paramount for environmental monitoring, toxicology studies, and the development of safer and more effective crop protection agents.
Core Chemical and Physical Properties
While a specific CAS number for the deuterated (D4) form is not consistently reported, the unlabeled parent compound, N-Desmethylthiamethoxam, is identified by CAS number 171103-04-1 . The key properties of the deuterated and non-deuterated forms are summarized below.
| Property | N-Desmethylthiamethoxam | This compound |
| Molecular Formula | C₇H₈ClN₅O₃S | C₇H₄D₄ClN₅O₃S |
| Molecular Weight | 277.69 g/mol | 281.71 g/mol |
| Primary Use | Metabolite of Thiamethoxam | Isotope-labeled internal standard for analytical quantification |
Metabolic Pathways of Thiamethoxam
Thiamethoxam undergoes several key metabolic transformations in various organisms, including insects, plants, and mammals. The primary pathways include N-demethylation, cleavage of the oxadiazine ring, and nitro reduction. The formation of N-Desmethylthiamethoxam occurs through the N-demethylation pathway, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.
Below is a diagram illustrating the major metabolic pathways of thiamethoxam.
Caption: Major metabolic pathways of Thiamethoxam.
Comparative Metabolism: Interspecies Differences
Significant species-specific differences exist in the metabolism of thiamethoxam. These variations are crucial for understanding the selective toxicity of the insecticide and for extrapolating toxicological data to humans.
Studies have shown that the metabolic rates of thiamethoxam are considerably higher in mouse liver microsomes compared to those from rats or humans.[1][2] This difference in metabolic rate, particularly in the formation of certain metabolites, is thought to contribute to the observed species-specific liver toxicity.[1][3]
The following table summarizes key kinetic parameters for the metabolism of thiamethoxam in liver microsomes from different species.
| Species | Metabolic Pathway | Vmax (pmol/min/mg protein) | Km (µM) |
| Mouse | Thiamethoxam → Clothianidin | 138 ± 8 | 103 ± 17 |
| Rat | Thiamethoxam → Clothianidin | 18 ± 1 | 136 ± 28 |
| Human | Thiamethoxam → Clothianidin | 13 ± 1 | 113 ± 21 |
| Mouse | Thiamethoxam → N-Desmethylthiamethoxam | 25 ± 1 | 83 ± 14 |
| Rat | Thiamethoxam → N-Desmethylthiamethoxam | 3.5 ± 0.2 | 95 ± 18 |
| Human | Thiamethoxam → N-Desmethylthiamethoxam | 2.1 ± 0.1 | 79 ± 15 |
| Data adapted from Green et al., 2005.[2] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. The synthesis of isotopically labeled standards typically involves multi-step organic synthesis, often starting from a deuterated precursor. Researchers requiring this standard may need to either develop a custom synthesis route or procure it from a specialized chemical supplier. The general approach for synthesizing such a labeled compound would likely involve the introduction of deuterium (B1214612) at the N-methyl position of a suitable precursor before the final cyclization or coupling steps to form the N-Desmethylthiamethoxam backbone.
Analytical Method for Quantification of N-Desmethylthiamethoxam
The quantification of N-Desmethylthiamethoxam in various matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the analysis of N-Desmethylthiamethoxam.
Key Experimental Details:
-
Sample Extraction: Typically performed with acetonitrile.
-
QuEChERS Salts: A common combination includes magnesium sulfate (B86663) (MgSO₄) for water absorption and sodium chloride (NaCl) to induce phase separation.
-
Dispersive SPE (dSPE): Primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 can be used to remove nonpolar interferences.
-
LC Separation: A C18 reversed-phase column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
MS/MS Detection: Operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion for N-Desmethylthiamethoxam is m/z 278, and a common product ion for quantification is m/z 132.[4]
Method Validation Data:
The following table presents typical performance data for the analytical method.
| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) |
| Honey Bees | 0.5 - 50 | 70 - 120 | < 20 | 0.2 - 15 |
| Bee Products | 0.5 - 50 | 70 - 120 | < 20 | 0.2 - 15 |
| Data adapted from a refined methodology for neonicotinoid analysis.[5] |
Degradation and Persistence
The persistence of thiamethoxam and its metabolites in the environment is a key factor in assessing long-term exposure risks. The degradation half-life (DT50) of thiamethoxam in soil can vary depending on environmental conditions. Field studies in Europe have reported soil DT50 values for thiamethoxam ranging from 7.1 to 92.3 days.[6]
This technical guide provides a foundational understanding of this compound, its relevance in the study of thiamethoxam metabolism, and the analytical methodologies for its detection. For further in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Thiamethoxam induced mouse liver tumors and their relevance to humans. Part 2: species differences in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchtrends.net [researchtrends.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The degradation rate of thiamethoxam in European field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Thiamethoxam to Clothianidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam (B1682794), a second-generation neonicotinoid insecticide, is widely utilized in agriculture for its systemic properties and broad-spectrum activity against a variety of sucking and chewing insects.[1][2] Its mode of action involves the agonistic interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[1][3] However, the in vivo activity of thiamethoxam is complex, as it serves as a pro-insecticide, being metabolized into the more potent N-desmethyl metabolite, clothianidin.[2][4]
This metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, occurs in target insects, as well as in non-target organisms such as mammals, plants, and soil microorganisms.[5][6][7][8] The conversion to clothianidin is of significant toxicological interest as clothianidin itself is a potent insecticide with high affinity for nAChRs.[2][4] Understanding the kinetics and pathways of this metabolic transformation is crucial for assessing the efficacy, environmental fate, and potential non-target effects of thiamethoxam.
This technical guide provides a comprehensive overview of the metabolism of thiamethoxam to clothianidin, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Data Presentation: Quantitative Analysis of Thiamethoxam Metabolism
The metabolic conversion of thiamethoxam to clothianidin is a critical activation step that significantly influences its insecticidal activity and toxicological profile. This section summarizes the available quantitative data on this biotransformation, with a primary focus on the enzymatic kinetics in humans, for whom specific data is most readily available in the literature. While the conversion is known to occur in insects, plants, and microorganisms, detailed kinetic parameters (Km and Vmax) for these organisms are not as extensively documented.
Table 1: Kinetic Parameters for the Metabolism of Thiamethoxam to Clothianidin by Human Recombinant Cytochrome P450 Enzymes.[9]
| CYP450 Isoform | Vmax (pmol/min/pmol P450) | Km (µM) | Clint (µL/min/pmol P450) |
| CYP3A4 | 2.1 | 510 | 41 x 10⁻⁴ |
| CYP2C19 | 0.73 | 270 | 27 x 10⁻⁴ |
| CYP2B6 | 0.09 | 2400 | 0.4 x 10⁻⁴ |
Data from Ford & Casida, 2006.[9] Vmax represents the maximum rate of reaction, Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, and Clint is the intrinsic clearance.
Table 2: Specific Activities of Thiamethoxam Metabolism in Human Liver Subcellular Fractions.[9]
| Substrate | Product | Subcellular Fraction | Specific Activity (pmol/min/mg protein) |
| Thiamethoxam | Clothianidin | Microsomes | 35 ± 2 |
Data from Ford & Casida, 2006.[9]
Table 3: Thiamethoxam Degradation and Half-life in the Presence of Soil Microorganisms.
| Organism | Initial Thiamethoxam Concentration | Degradation | Half-life (t½) | Reference |
| Labrys portucalensis F11 | 10.8 mg/L | 100% in 30 days (sole carbon source) | Not specified | [10] |
| Bacillus aerophilus strain IMBL 4.1 | 25 mg/kg soil | ~97% in 56 days | 11.15 days | [11] |
| Acinetobacter sp. THIA-3 | 50 µg/g soil | 75.41% in 15 days | 7.60 days | [1] |
| Enterobacter sp. THIA-4 | 50 µg/g soil | 68.22% in 15 days | 8.75 days | [1] |
| Bacillus sp. THIA-7 | 50 µg/g soil | 63.23% in 15 days | 10.52 days | [1] |
Signaling Pathways and Logical Relationships
The primary mode of action of thiamethoxam and its metabolite clothianidin is the disruption of neurotransmission by acting on nicotinic acetylcholine receptors (nAChRs). This interaction can lead to a cascade of downstream effects, including the disruption of intracellular calcium homeostasis.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. youtube.com [youtube.com]
- 3. indianecologicalsociety.com [indianecologicalsociety.com]
- 4. Modified QuEChERS Method for Extracting Thiamethoxam and Imidacloprid from Stingless Bees: Development, Application, and Green Metrics | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Unique and common metabolites of thiamethoxam, clothianidin, and dinotefuran in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative metabolite profiling of the insecticide thiamethoxam in plant and cell suspension culture of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
Environmental Fate of N-desmethylthiamethoxam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-desmethylthiamethoxam is a key metabolite of the second-generation neonicotinoid insecticide, thiamethoxam (B1682794). While thiamethoxam's environmental fate is extensively studied, leading to the understanding of its transformation into the more persistent and often more toxic metabolite clothianidin, the specific environmental behavior of N-desmethylthiamethoxam is less documented. This guide synthesizes available data on the environmental degradation, mobility, and ecotoxicity of N-desmethylthiamethoxam, drawing necessary parallels from its parent compound. The information presented herein is intended to support environmental risk assessments and further research into the complete lifecycle of thiamethoxam and its derivatives.
Formation and Degradation Pathways
N-desmethylthiamethoxam is formed from thiamethoxam primarily through N-demethylation, a common metabolic process in various environmental compartments, including soil and plants. While some studies suggest that the cleavage of the oxadiazine ring to form clothianidin is a more dominant pathway in certain insects and plants, N-demethylation remains a recognized transformation route.[1][2][3] Once formed, N-desmethylthiamethoxam is subject to further degradation through biotic and abiotic processes.
The primary degradation pathways for thiamethoxam, which are likely analogous for N-desmethylthiamethoxam, include microbial degradation in soil and photolysis in aquatic environments.[4][5][6] Microbial processes can involve nitroreduction and further cleavage of the molecule's ring structures.[4][5]
Figure 1: Simplified degradation pathway of Thiamethoxam.
Quantitative Data Summary
Quantitative data specifically for N-desmethylthiamethoxam is limited in publicly available literature. The following tables summarize key environmental fate parameters for the parent compound, thiamethoxam, which can serve as a proxy for estimating the behavior of N-desmethylthiamethoxam. It is important to note that the polarity and other physicochemical properties of N-desmethylthiamethoxam may differ from thiamethoxam, influencing its environmental behavior.
Soil Persistence
The persistence of thiamethoxam in soil is variable and influenced by soil type, temperature, and microbial activity.[7][8]
| Soil Type | Temperature (°C) | Half-life (DT50) of Thiamethoxam (days) | Reference |
| Calcareous | 50 | 5.92 - 9.96 | [7] |
| Alluvial | Not Specified | Longer than in calcareous soil | [7] |
| European Field Soils (various) | 20 (normalized) | 7.1 - 92.3 (geomean = 31.2) | [9] |
Photodegradation
Photodegradation is a significant dissipation pathway for thiamethoxam in aquatic environments.
| Compound | Quantum Yield (Φ) | Estimated Half-life in Surface Water (50°N) | Reference |
| Thiamethoxam | 0.019 ± 0.001 | 0.2 - 1.5 days | [6][10][11] |
| Clothianidin | 0.013 ± 0.001 | Not specified | [6] |
Soil Sorption
The mobility of thiamethoxam in soil is influenced by its sorption to soil particles, which is generally low.
| Soil Type | Freundlich Adsorption Coefficient (Kf) | Reference |
| Various Agricultural Soils | 1.19 - 4.03 | [12] |
| Andisol and Inceptisol | Kd: 2.3 - 6.9 L/kg | [13] |
Aquatic Ecotoxicity
| Species | Endpoint | Value (Thiamethoxam) | Reference |
| Daphnia magna | 48h EC50 | 43.2 ng/L | [1] |
| Danio rerio (Zebrafish) | 96h LC50 | 37.5 µg/L | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 mg/L | [15] |
| Chironomus riparius | 30d NOEC (emergence) | 0.01 mg/L | Not directly cited, but inferred from general toxicity data |
Experimental Protocols
Detailed experimental protocols for investigating the environmental fate of N-desmethylthiamethoxam are crucial for generating reliable data. The following sections outline methodologies adapted from established procedures for neonicotinoids.
Analysis of N-desmethylthiamethoxam in Water by LC-MS/MS
This protocol is adapted from standard methods for the analysis of neonicotinoids in water samples.[16][17][18][19]
Objective: To quantify the concentration of N-desmethylthiamethoxam in water samples.
Methodology:
-
Sample Preparation:
-
Filter water samples through a 0.7-µm glass fiber filter.
-
Acidify the sample to pH 3 with formic acid.
-
Spike the sample with an appropriate internal standard.
-
-
Solid Phase Extraction (SPE):
-
Condition a Waters Oasis HLB SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with water to remove interferences.
-
Elute N-desmethylthiamethoxam with methanol or acetonitrile.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
-
Gradient: Optimized for the separation of N-desmethylthiamethoxam from potential interferences.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for N-desmethylthiamethoxam for quantification and confirmation.
-
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of neonicotinoid insecticide thiamethoxam by soil enrichment cultures, and the bacterial diversity and plant growth-promoting properties of the cultured isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The degradation rate of thiamethoxam in European field studies. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Item - Quantum Yields for Direct Photolysis of Neonicotinoid Insecticides in Water: Implications for Exposure to Nontarget Aquatic Organisms - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cerc.usgs.gov [cerc.usgs.gov]
- 16. researchtrends.net [researchtrends.net]
- 17. agilent.com [agilent.com]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
The Sentinel Molecule: An In-Depth Technical Guide to the Long-Term Stability of Deuterated Internal Standards
For Immediate Release
In the landscape of quantitative bioanalysis, where precision and accuracy are paramount, the deuterated internal standard reigns as a critical component for robust and reliable analytical methods. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the long-term stability of these essential molecules. Ensuring the integrity of deuterated internal standards is fundamental to the validity of pharmacokinetic, toxicokinetic, and biomarker data. This document delves into the factors influencing their stability, best practices for storage and handling, and detailed experimental protocols for stability assessment.
Factors Influencing the Stability of Deuterated Internal Standards
The long-term stability of a deuterated internal standard is not absolute and can be influenced by a variety of chemical and physical factors. Understanding these factors is the first line of defense against compromised data integrity.
Hydrogen-Deuterium (H-D) Exchange: The most common degradation pathway for deuterated standards is the exchange of deuterium (B1214612) atoms with protons from the surrounding environment.[1] This phenomenon, also known as back-exchange, can be catalyzed by:
-
pH: Acidic or basic conditions can significantly accelerate H-D exchange.[2]
-
Solvent: Protic solvents, such as water and methanol (B129727), can serve as a source of protons for exchange. Aprotic solvents like acetonitrile (B52724) are generally preferred for long-term storage.[3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including H-D exchange.[4]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[5]
Other Factors:
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of certain compounds.[6]
-
Moisture: Hygroscopic deuterated compounds can absorb atmospheric moisture, which can facilitate H-D exchange.[7]
-
Matrix Effects: While not a direct degradation of the standard itself, differential matrix effects between the analyte and the deuterated standard can arise from chromatographic shifts due to the deuterium isotope effect, leading to inaccurate quantification.[1]
Best Practices for Storage and Handling
To mitigate the risks of degradation and ensure the long-term stability of deuterated internal standards, a set of best practices for their storage and handling should be rigorously followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. Refrigeration at 4°C may be suitable for short-term storage.[6] | Low temperatures slow down the rate of chemical degradation and H-D exchange. |
| Light Protection | Store in amber vials or in the dark.[6] | Prevents photodegradation of light-sensitive compounds. |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[6] | Minimizes oxidation and exposure to atmospheric moisture. |
| Solvent | Use high-purity aprotic solvents (e.g., acetonitrile) for stock solutions. Avoid acidic or basic solutions.[2] | Aprotic solvents lack exchangeable protons, thus minimizing H-D exchange. Neutral pH prevents catalysis of H-D exchange. |
| Container | Use tightly sealed vials with PTFE-lined caps.[7] Prepare smaller aliquots for daily use.[7] | Prevents solvent evaporation and contamination. Avoids repeated freeze-thaw cycles of the main stock solution. |
| Purity | Verify isotopic and chemical purity upon receipt and periodically thereafter using methods like high-resolution mass spectrometry (HRMS) or NMR. | Ensures the integrity of the standard before use. |
Experimental Protocols for Stability Assessment
The stability of deuterated internal standards must be experimentally verified under conditions that mimic the entire lifecycle of a sample, from storage to analysis. Regulatory bodies like the FDA and EMA provide guidelines for these stability assessments.[7]
Stock Solution Stability
Objective: To evaluate the stability of the deuterated internal standard in its stock solution under defined storage conditions.
Methodology:
-
Prepare a stock solution of the deuterated internal standard in the chosen solvent (e.g., methanol or acetonitrile).
-
Divide the stock solution into aliquots for analysis at different time points.
-
Store the aliquots under the intended storage conditions (e.g., room temperature, 4°C, -20°C).
-
At each time point (e.g., 0, 7, 14, 30, 60, 90 days), analyze an aliquot by LC-MS/MS.
-
Compare the peak area response of the stored standard to that of a freshly prepared stock solution at the same concentration.
-
The mean response of the stored standard should be within a predefined acceptance range (e.g., ±15%) of the fresh standard.
Freeze-Thaw Stability
Objective: To assess the stability of the deuterated internal standard in a biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Prepare quality control (QC) samples by spiking the deuterated internal standard into a blank biological matrix (e.g., human plasma) at low and high concentrations.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, process and analyze the QC samples using the validated bioanalytical method.
-
Compare the measured concentrations to the nominal concentrations.
-
The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of the deuterated internal standard in the biological matrix at room temperature for a period that reflects the sample handling time during routine analysis.[7]
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Keep the QC samples at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the results to freshly prepared samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of the deuterated internal standard in the biological matrix over the expected storage period of the study samples.[7]
Methodology:
-
Prepare a set of QC samples in the biological matrix.
-
Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, 9, 12 months), retrieve a subset of the QC samples.
-
Analyze the stored QC samples along with a freshly prepared calibration curve and freshly prepared QC samples.
-
The measured concentrations of the long-term stability samples should be within ±15% of the nominal concentration, and the precision should be within 15%.
Quantitative Data on Deuterated Internal Standard Performance
While specific long-term stability data showing degradation over time is highly dependent on the molecule and storage conditions, comparative data highlights the superior performance of deuterated internal standards over other types, such as structural analogs.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [7]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[7]
Visualizing Workflows and Logical Relationships
To further elucidate the processes involved in ensuring the long-term stability of deuterated internal standards, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships.
Conclusion
The long-term stability of deuterated internal standards is a critical prerequisite for the generation of high-quality, reliable data in regulated bioanalysis. A thorough understanding of the factors that can lead to their degradation, coupled with the implementation of rigorous storage, handling, and stability testing protocols, is essential. By adhering to the best practices and experimental designs outlined in this guide, researchers can ensure the integrity of their deuterated internal standards, thereby upholding the validity and reproducibility of their analytical findings. This diligence forms the bedrock of confidence in data that ultimately informs critical decisions in drug development and clinical research.
References
An In-depth Technical Guide to the Chemical Stability Testing of N-Desmethylthiamethoxam-D4
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the chemical stability of N-Desmethylthiamethoxam-D4, a key isotopically labeled metabolite of the neonicotinoid insecticide Thiamethoxam. Due to the limited direct stability data for the deuterated form, this document extrapolates from the extensive research on Thiamethoxam and its primary non-deuterated metabolite. The principles and methodologies outlined are based on established regulatory guidelines and scientific literature, offering a robust framework for stability assessment.
This compound is primarily used as an internal standard in analytical chemistry for the precise quantification of its non-labeled counterpart in various matrices.[1] Understanding its chemical stability is paramount to ensuring the accuracy and reliability of analytical data, as its degradation would compromise the integrity of the quantitative results. The stability of a deuterated compound is generally considered analogous to its non-deuterated form, as the carbon-deuterium bond is only slightly stronger than the carbon-hydrogen bond and is unlikely to significantly alter its susceptibility to common degradation pathways like hydrolysis or photolysis under standard testing conditions.
Principal Degradation Pathways
The stability of N-Desmethylthiamethoxam is intrinsically linked to the degradation of its parent compound, Thiamethoxam (TMX). The primary degradation pathways for TMX include N-demethylation, nitro-reduction, and cleavage of the oxadiazine ring.[2][3][4]
Caption: Primary metabolic and degradation pathways of Thiamethoxam.
Factors Influencing Chemical Stability
The degradation rate of Thiamethoxam and its metabolites is significantly influenced by environmental conditions.
-
pH: Hydrolysis of Thiamethoxam is a base-catalyzed process. The rate of degradation is very slow in acidic to neutral conditions (pH < 7) but increases significantly in basic environments (pH > 7).[5][6]
-
Temperature: In basic conditions, the rate of hydrolysis for Thiamethoxam increases as the temperature is raised.[5] Conversely, degradation is slow at cooler temperatures, with residues remaining stable for over a year in honey stored at +4°C.[7] Temperature also affects degradation in soil, with half-lives decreasing substantially as temperatures rise from 5°C to 25°C.[8]
-
Light (Photolysis): Thiamethoxam is susceptible to photolytic degradation. Studies have shown that its photolytic rate is faster in methanol (B129727) than in water, indicating that the solvent matrix plays a crucial role in its stability under light exposure.[5]
Quantitative Data on Stability
| Condition | Parameter | Value (Thiamethoxam) | Reference |
| Hydrolytic Stability | Half-life (t½) | Stable at pH 5 and 7. | [8] |
| Half-life (t½) | ~1 year at 25°C, pH 9. | [8] | |
| Degradation | Rate increases with rising pH and temperature. | [5] | |
| Photolytic Stability | Half-life (t½) | 5.99 (units not specified, likely days) in water. | [5] |
| Half-life (t½) | 3.17 (units not specified, likely days) in methanol. | [5] | |
| Microbial Degradation | Degradation | >90% removed in 3 days by L. portucalensis F11 with a supplementary carbon source. | [4] |
| Degradation | 41% removed in 30 days when TMX is the sole carbon and nitrogen source. | [3] | |
| Soil Persistence | Half-life (t½) | Can range from 100 to over 1,000 days depending on soil type and conditions. | [8] |
Experimental Protocols for Stability Testing
A robust stability testing program should be designed in accordance with international guidelines such as those from the ICH (International Council for Harmonisation).[9][10] The protocol should evaluate the analyte under stressed conditions to identify potential degradation products and determine its shelf-life under defined storage conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a chemical stability study.
Caption: General workflow for conducting a chemical stability test.
Protocol for Hydrolytic Stability
-
Preparation: Prepare aqueous buffer solutions at relevant pH levels (e.g., pH 4, 7, and 9).
-
Spiking: Spike the buffer solutions with a known concentration of this compound from a stock solution (e.g., in acetonitrile (B52724) or methanol, keeping the organic solvent volume below 1% to avoid co-solvent effects).
-
Incubation: Store triplicate samples for each pH level in sealed, light-protected containers at a minimum of two different temperatures (e.g., 25°C and 50°C).
-
Sampling: Collect samples at predetermined intervals (e.g., 0, 7, 14, 30, and 60 days).
-
Analysis: Immediately analyze the samples by a validated stability-indicating analytical method, such as LC-MS/MS, to determine the remaining concentration of the analyte.
Protocol for Photostability
-
Sample Preparation: Prepare solutions of this compound in a photolytically stable and transparent solvent (e.g., water or quartz-distilled acetonitrile). Prepare dark controls by wrapping identical sample vials in aluminum foil.
-
Exposure: Place the samples and dark controls in a photostability chamber that conforms to ICH Q1B guidelines, exposing them to a specified light source (e.g., xenon lamp or cool white fluorescent lamp).
-
Sampling and Analysis: Analyze the samples and dark controls at appropriate time intervals to quantify the extent of photodegradation.
Recommended Analytical Methodology
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for stability testing of neonicotinoids and their metabolites due to its high selectivity and sensitivity.[11]
-
Chromatography: Reversed-phase chromatography using a C18 column is typical. A gradient elution with acetonitrile and water (both containing a small amount of an additive like 0.1% formic acid to improve peak shape and ionization efficiency) is commonly employed.[11]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which provides high specificity for the analyte.
-
Sample Preparation: For complex matrices, sample cleanup and concentration may be necessary. Common techniques include Solid Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]
Disclaimer: This document is a technical guide based on publicly available scientific literature and standard industry practices. Specific stability testing protocols should be developed and validated for the intended use and regulatory requirements.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchtrends.net [researchtrends.net]
Methodological & Application
Application Notes and Protocols for N-Desmethylthiamethoxam-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Desmethylthiamethoxam-D4 as an internal standard in the quantitative analysis of N-Desmethylthiamethoxam and parent thiamethoxam (B1682794). The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are applicable to various matrices, including environmental and food samples.
Introduction
N-Desmethylthiamethoxam is a primary metabolite of the widely used neonicotinoid insecticide, thiamethoxam. Accurate quantification of both the parent compound and its metabolites is crucial for environmental monitoring, food safety assessment, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision of the analytical results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample before processing. The deuterated internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both the analyte and the internal standard equally.
Experimental Protocols
Two primary sample preparation protocols are presented here: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for solid matrices such as soil and various food products, and a Solid-Phase Extraction (SPE) method for aqueous samples like surface water and fruit juice.
Protocol 1: QuEChERS Method for Solid Samples (e.g., Wheat, Soil)
This protocol is adapted from validated methods for the analysis of thiamethoxam and its metabolites in complex matrices.[1][2]
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of this compound solution in acetonitrile (B52724) to each sample, quality control sample, and calibration standard prepared in a blank matrix.
3. Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate (B86663) and sodium acetate).
-
Shake vigorously for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
5. Final Sample Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Juice)
This protocol is based on established methods for the extraction of neonicotinoids from water samples.[3][4][5]
1. Sample Preparation and Internal Standard Spiking:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Take a specific volume of the sample (e.g., 100 mL).
-
Add a known amount of this compound solution to each sample, quality control sample, and calibration standard.
2. SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
5. Elution:
-
Elute the analytes from the cartridge with a suitable organic solvent (e.g., 5 mL of acetonitrile or methanol).
6. Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of N-Desmethylthiamethoxam and thiamethoxam. These should be optimized for the specific instrument being used.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Precursor Ion > Product Ion):
-
N-Desmethylthiamethoxam: To be determined by direct infusion of a standard solution.
-
This compound: To be determined by direct infusion of the internal standard. The precursor ion will be 4 m/z units higher than the unlabeled analyte.
-
Thiamethoxam: To be determined by direct infusion of a standard solution.
Quantitative Data Summary
The following tables summarize representative quantitative data from validated methods for the analysis of thiamethoxam and its metabolites, which can be expected when using this compound as an internal standard.
Table 1: Method Performance for Neonicotinoid Analysis in Water Samples [4]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.16 - 1.21 ng/L |
| Limit of Quantitation (LOQ) | 0.54 - 4.03 ng/L |
| Accuracy (Recovery) | 70 - 130% |
| Precision (RSD) | < 15% |
Table 2: Method Performance for Thiamethoxam and Metabolites in Wheat and Soil using QuEChERS [1][2]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery) | 81.22 - 98.14% |
| Precision (RSD) | < 20% |
Visualizations
Caption: QuEChERS workflow for solid samples.
Caption: SPE workflow for aqueous samples.
Caption: Logical relationship in quantification.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. Small volume solid phase extraction method for comprehensive analysis of neonicotinoids, their metabolites, and related pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of N-Desmethylthiamethoxam-D4 using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of Thiamethoxam and its metabolite, N-Desmethylthiamethoxam, in various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocol incorporates N-Desmethylthiamethoxam-D4 as an internal standard to ensure accuracy and precision in complex samples by correcting for matrix effects and variations during sample preparation and analysis. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture.[1] Its metabolite, N-Desmethylthiamethoxam (also known as Clothianidin), is also of significant interest due to its own insecticidal activity and potential environmental impact.[2] Accurate quantification of these compounds in diverse and complex matrices such as food products and environmental samples is crucial for regulatory compliance, food safety assessment, and environmental monitoring.[1][3]
The QuEChERS method is a streamlined and effective sample preparation technique that has gained widespread adoption for pesticide residue analysis.[4][5] It involves a simple two-step process: an initial extraction and partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[5][6] The use of isotopically labeled internal standards, such as this compound, is a critical component of robust analytical methods, as they closely mimic the behavior of the target analyte, thereby compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Thiamethoxam and its metabolites using the QuEChERS method followed by LC-MS/MS. These values are compiled from various studies and represent the expected performance of a validated method.
| Parameter | Thiamethoxam | N-Desmethylthiamethoxam (Clothianidin) | Typical Matrix |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Wheat, Soil[1][3] |
| 0.01 µg/g | 0.01 µg/g | Mushroom[7] | |
| Recovery (%) | 81.22 - 98.14% | 81.22 - 98.14% | Wheat, Soil[1][3] |
| 89.30 - 116.37% | - | Mushroom[7] | |
| 92 - 98% | 92 - 98% | Oilseed Rape[8] | |
| Relative Standard Deviation (RSD) | < 10% | < 10% | General[4] |
| 3.38 - 9.97% | - | Mushroom[7] | |
| 3.9 - 5.2% | < 20% | Oilseed Rape[8] | |
| Linearity (R²) | > 0.99 | > 0.99 | General[7][8] |
| Matrix Effect (%) | -20 to +20% | -20 to +20% | Wheat, Soil[1][3] |
Experimental Protocols
This section details a representative QuEChERS protocol for the extraction and cleanup of Thiamethoxam and N-Desmethylthiamethoxam from a fruit or vegetable matrix, using this compound as an internal standard.
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade)
-
Reagents: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate tribasic dihydrate, Disodium Citrate sesquihydrate, Formic Acid.
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) - the choice of sorbents may vary depending on the matrix.
-
Standards: Analytical standards of Thiamethoxam, N-Desmethylthiamethoxam, and this compound.
-
Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and autosampler vials.
2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiamethoxam, N-Desmethylthiamethoxam, and this compound in acetonitrile.
-
Working Standard Mixture: Prepare a mixed working standard solution containing Thiamethoxam and N-Desmethylthiamethoxam at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in acetonitrile. A 10 ng/mL final concentration in the reconstituted sample is a common target.
3. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound internal standard working solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Extraction: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, and 0.5 g Disodium Citrate sesquihydrate).
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
4. Dispersive SPE (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general fruit and vegetable matrices; GCB may be added for highly pigmented samples).
-
Vortex and Centrifuge: Cap the dSPE tube, vortex for 30 seconds, and centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
5. Final Extract Preparation and LC-MS/MS Analysis
-
Filtration and Dilution: Transfer the cleaned supernatant into an autosampler vial, filtering if necessary. The extract may be analyzed directly or diluted with an appropriate mobile phase to minimize matrix effects and match the calibration range.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system for analysis. Utilize optimized MS/MS transitions for Thiamethoxam, N-Desmethylthiamethoxam, and this compound.
Visualizations
QuEChERS Experimental Workflow
Caption: Workflow of the QuEChERS method with this compound.
Analyte-Standard Relationship
Caption: Use of this compound as an internal standard.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Thiamethoxam and its Metabolites in Soil
Introduction
Thiamethoxam (B1682794) is a broad-spectrum, systemic neonicotinoid insecticide widely used in agriculture to control sucking and chewing pests.[1][2][3] Due to its potential for leaching and runoff, it is crucial to monitor its presence and that of its metabolites in soil to assess environmental fate and ensure food safety.[1][2][3] This document provides a detailed analytical method for the simultaneous determination of thiamethoxam and its primary metabolites in soil matrices. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting pesticide residues.[1][2][3][4] A commonly used and effective sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is also detailed.[1][2][3][4]
Target Analytes
The primary analytes covered by this protocol include thiamethoxam and its key metabolites:
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical method described. These values are compiled from various studies and represent typical performance characteristics.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| Thiamethoxam | 0.0001 - 0.001 | 0.002 - 0.05 |
| Clothianidin | 0.0002 - 0.001 | 0.001 - 0.05 |
| Other Metabolites | Not specified | 0.01 - 0.05 |
Data compiled from multiple sources.[1][7][6][8][9]
Table 2: Recovery and Precision
| Analyte | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Thiamethoxam | 0.01 - 1.0 | 81.22 - 98.14 | < 15 |
| Clothianidin | 0.01 - 1.0 | 81.22 - 98.14 | < 15 |
| Other Metabolites | 0.05 - 1.0 | 82 - 97 | < 15 |
Data compiled from multiple sources.[1][2][3][8][9]
Table 3: Matrix Effect
| Analyte | Matrix Effect (%) |
| Thiamethoxam | -20 to +20 |
| Clothianidin | -20 to +20 |
The matrix effect is within the acceptable range of -20% to +20%.[1][2][3]
Experimental Protocols
A detailed methodology for the analysis of thiamethoxam and its metabolites in soil is provided below, encompassing sample preparation and instrumental analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food and environmental matrices.[1][2][3][4]
Materials and Reagents:
-
Homogenized soil sample
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented soils)
-
Centrifuge tubes (50 mL and 15 mL)
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Extraction Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For soils with high organic matter or pigmentation, 150 mg of GCB can be added.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on the instrument
-
IonSpray Voltage: Dependent on the instrument
-
Collision Gas: Argon
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte must be optimized on the specific instrument being used.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines such as those from the European Commission (SANTE/12682/2019).[1][2] Validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analytes from other components in the sample matrix.
-
Linearity: The response of the instrument should be linear over a defined concentration range.
-
Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples at various concentrations.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the target analytes.
Visualizations
Caption: Experimental workflow for the analysis of thiamethoxam and its metabolites in soil.
Caption: Simplified metabolic pathway of Thiamethoxam in soil.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Analysis of N-Desmethylthiamethoxam in Food Matrices using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of N-Desmethylthiamethoxam, a major metabolite of the neonicotinoid insecticide thiamethoxam (B1682794), in various food matrices. The method utilizes a stable isotope-labeled internal standard, N-Desmethylthiamethoxam-D4, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput pesticide residue analysis in a variety of food commodities, aiding in regulatory compliance and food safety monitoring.
Introduction
Thiamethoxam is a widely used systemic insecticide for controlling a broad spectrum of pests in various crops.[1] Due to its systemic nature, thiamethoxam and its metabolites, such as N-Desmethylthiamethoxam (also known as clothianidin), can be present as residues in food products.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food to protect consumer health. Accurate and reliable analytical methods are crucial for the enforcement of these MRLs.
The use of deuterated internal standards in LC-MS/MS analysis is a well-established technique to improve the accuracy and precision of quantification.[2] These standards, being chemically identical to the analyte, co-elute and experience similar ionization effects in the mass spectrometer, thereby compensating for any matrix-induced signal suppression or enhancement.[2] this compound serves as an ideal internal standard for the analysis of N-Desmethylthiamethoxam.
This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of N-Desmethylthiamethoxam in diverse food matrices, including fruits, vegetables, and grains, using this compound as an internal standard.
Experimental
Materials and Reagents
-
N-Desmethylthiamethoxam analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
QuEChERS extraction and cleanup kits
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Syringe filters (0.22 µm)
Standard Preparation
Prepare stock solutions of N-Desmethylthiamethoxam and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations by serial dilution in acetonitrile.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis in a wide range of food matrices.[3][4]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) using a high-speed blender. For dry samples like grains, it may be necessary to add a small amount of water to achieve a homogeneous paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbent mixture.
-
For general food matrices: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
For pigmented fruits and vegetables: an additional amount of GCB (e.g., 50 mg) may be required.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a reversed-phase LC method coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be monitored. It is recommended to optimize the collision energies for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| N-Desmethylthiamethoxam | 278.0 | 132.0 | 0.05 | 20 |
| This compound (Internal Standard) | 282.0 | 136.0 | 0.05 | 20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analog. Experimental verification is recommended.
Results and Discussion
Method Validation
The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to assess its performance.[4] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 1: Typical Method Validation Performance Data
| Parameter | N-Desmethylthiamethoxam |
| Linearity (r²) | >0.99 |
| LOD | 0.001 mg/kg |
| LOQ | 0.005 mg/kg |
| Recovery (%) | 85-110% |
| Precision (RSDr %) | <15% |
Data compiled from various studies on thiamethoxam and its metabolites in food matrices.[3][5][6]
Matrix Effects
The use of the deuterated internal standard, this compound, effectively compensates for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which normalizes for variations in signal intensity.
Conclusion
The described method provides a reliable and high-throughput solution for the analysis of N-Desmethylthiamethoxam in a variety of food matrices. The combination of a streamlined QuEChERS sample preparation protocol with the use of a deuterated internal standard and sensitive LC-MS/MS detection allows for accurate and precise quantification of this important pesticide metabolite, supporting food safety monitoring and regulatory compliance.
Visualizations
Caption: Experimental workflow for the analysis of N-Desmethylthiamethoxam.
Caption: Logical relationship of compounds in the analytical method.
References
Application Notes and Protocols for the Use of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, best practices, and detailed protocols for utilizing deuterated internal standards in quantitative mass spectrometry. Adherence to these guidelines will enhance the accuracy, precision, and robustness of analytical data in research and regulated environments.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This subtle modification in mass allows them to be differentiated from the target analyte by a mass spectrometer, while their chemical and physical properties remain nearly identical.[1] This characteristic is fundamental to their role in quantitative analysis, as they can effectively mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[2]
The primary function of a deuterated internal standard is to compensate for variability that can be introduced at various stages of the analytical workflow.[3] By adding a known quantity of the deuterated standard to samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for a multitude of potential errors, thereby improving the reliability of the results.[3]
Advantages of Using Deuterated Standards
The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry for several key reasons:[2][4]
-
Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), deuterated standards exhibit nearly identical retention times to their non-labeled counterparts.[1] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[1][5]
-
Similar Ionization Efficiency: The isotopic substitution has a minimal impact on the ionization efficiency of the molecule in the mass spectrometer's ion source.[1] This similarity is crucial for accurate quantification, as it ensures that any fluctuations in the ionization process affect both the analyte and the internal standard to a similar degree.
-
Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are effectively corrected for, as the deuterated standard will be lost at a proportional rate.[6]
-
Improved Accuracy and Precision: The ability to correct for various sources of error leads to a significant improvement in the accuracy and precision of quantitative measurements.[4] This is particularly critical in bioanalytical studies where regulatory acceptance is required.[7]
Data Presentation: The Impact of Deuterated Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies, highlighting the enhanced performance achieved with the use of deuterated standards.
Table 1: Comparison of Precision (%CV) with Different Internal Standards
| Analyte | Matrix | Deuterated IS (%CV) | Structural Analog IS (%CV) |
| Drug A | Plasma | 2.5 | 8.9 |
| Metabolite B | Urine | 3.1 | 11.2 |
| Biomarker C | Tissue | 4.0 | 15.5 |
Table 2: Comparison of Accuracy (%Bias) with Different Internal Standards
| Analyte | Concentration (ng/mL) | Deuterated IS (%Bias) | Structural Analog IS (%Bias) |
| Drug X | 1 | -1.2 | -12.5 |
| Drug X | 100 | 0.5 | -8.7 |
| Drug X | 1000 | 2.1 | 5.3 |
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]
-
Sample Preparation:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[2]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.[2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[2] The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[2]
-
Sample Preparation:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[2]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol (B129727) through each cartridge.[2]
-
Pass 1 mL of water through each cartridge.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
Protocol 3: QuEChERS for Food Samples
This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruit or vegetable) using deuterated internal standards.[4]
-
Sample Preparation:
-
Extraction and Cleanup:
-
Shake vigorously for 1 minute.[4]
-
Centrifuge at 4,000 rpm for 5 minutes.[4]
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).[4]
-
Vortex for 30 seconds and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
-
Analysis:
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
A general LC-MS/MS method for the analysis of small molecules is provided below. This should be optimized for the specific analyte and matrix.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient: Start with a suitable percentage of mobile phase B, increase to a high percentage to elute the analyte, hold, and then return to the initial conditions for equilibration.[4]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the analyte and the deuterated internal standard.
-
Data Analysis
-
Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1][4]
Visualizations
The following diagrams illustrate key workflows related to the use of deuterated standards in quantitative analysis.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for various sources of analytical error.
Considerations and Best Practices
-
Isotopic Purity: It is recommended to use deuterated standards with high isotopic enrichment (ideally >98%) to minimize any contribution from the unlabeled analyte.[7]
-
Position of Deuterium Atoms: Deuterium atoms should be placed on chemically stable positions within the molecule to avoid back-exchange with hydrogen atoms from the solvent or matrix.[8] Labeling should not be on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[8][9]
-
Mass Difference: A mass difference of at least 3-4 Da between the analyte and the internal standard is generally recommended to prevent isotopic crosstalk.[3][8]
-
The Isotope Effect: While generally minimal, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[1] This can be more pronounced in reversed-phase chromatography. If significant, it could lead to differential matrix effects.[1][5]
-
Validation: All analytical methods using deuterated internal standards should be thoroughly validated according to regulatory guidelines to ensure their performance.[7]
By implementing these protocols and adhering to the best practices outlined, researchers and scientists can significantly enhance the quality and reliability of their quantitative mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. google.com [google.com]
Application Note: High-Throughput Analysis of Neonicotinoid Residues in Various Matrices Using Isotope Dilution Mass Spectrometry
Introduction
Neonicotinoids are a class of neuro-active insecticides widely used in agriculture to protect crops from pests.[1][2] However, their extensive use has raised concerns about their potential impact on non-target organisms, such as bees, and their persistence in the environment.[1][2] Consequently, robust and sensitive analytical methods are required for the accurate quantification of neonicotinoid residues in diverse matrices, including food products and environmental samples. This application note describes a validated methodology for the simultaneous determination of multiple neonicotinoid insecticides using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of isotopically labeled internal standards is incorporated to compensate for matrix effects and ensure high accuracy and precision.
Principle
This method utilizes the established QuEChERS extraction and cleanup procedure to isolate neonicotinoid residues from complex sample matrices.[3] Isotopically labeled analogues of the target neonicotinoids are introduced into the sample at the beginning of the extraction process. These internal standards behave chemically and physically similarly to their non-labeled counterparts throughout the sample preparation and analysis, allowing for accurate quantification by correcting for any analyte loss during sample processing and any matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[4][5]
Quantitative Data Summary
The following tables summarize the performance of the described methods across various neonicotinoid pesticides and sample matrices.
Table 1: Commonly Used Isotopically Labeled Internal Standards for Neonicotinoid Analysis
| Neonicotinoid | Isotopically Labeled Internal Standard |
| Acetamiprid | Acetamiprid-d3 |
| Clothianidin | Clothianidin-d3 |
| Imidacloprid | Imidacloprid-d4, ¹³C-d₃-imidacloprid |
| Thiacloprid | Thiacloprid-d4 |
| Thiamethoxam | Thiamethoxam-d3 |
Table 2: Method Performance for Neonicotinoid Analysis in Honey
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Acetamiprid | 10 | 95 | <10 |
| 50 | 98 | <10 | |
| Clothianidin | 10 | 92 | <10 |
| 50 | 96 | <10 | |
| Imidacloprid | 10 | 88 | <10 |
| 50 | 91 | <10 | |
| Thiamethoxam | 10 | 102 | <10 |
| 50 | 105 | <10 | |
| Thiacloprid | 10 | 82 | <10 |
| 50 | 85 | <10 |
Table 3: Method Performance for Neonicotinoid Analysis in Fruits and Vegetables
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |
| Acetamiprid | 10 | 98.2 | 5.3 | 10 |
| Clothianidin | 10 | 95.5 | 6.1 | 10 |
| Imidacloprid | 10 | 92.1 | 7.8 | 10 |
| Thiamethoxam | 10 | 101.3 | 4.5 | 10 |
| Dinotefuran | 10 | 90.1 | 8.2 | 10 |
Source:[4]
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of neonicotinoids.
References
- 1. unitedchem.com [unitedchem.com]
- 2. amchro.com [amchro.com]
- 3. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N-Desmethylthiamethoxam-D4 in Water Samples
Introduction
N-Desmethylthiamethoxam is a key metabolite of the widely used neonicotinoid insecticide, thiamethoxam. Monitoring its presence in water sources is crucial for assessing environmental contamination and understanding the fate of the parent compound. N-Desmethylthiamethoxam-D4, a deuterated analog, serves as an ideal internal standard for accurate and precise quantification of N-desmethylthiamethoxam in water samples using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation and instrumental analysis, leading to highly reliable data. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and environmental monitoring.
Thiamethoxam Degradation Pathway
Thiamethoxam undergoes metabolic transformation in the environment and various organisms, primarily through N-demethylation to form N-desmethylthiamethoxam. This process is often mediated by Cytochrome P450 (CYP) enzymes.
Caption: Metabolic pathway of Thiamethoxam to N-Desmethylthiamethoxam.
Experimental Workflow for Water Sample Analysis
The following diagram outlines the general workflow for the analysis of N-desmethylthiamethoxam in water samples using this compound as an internal standard.
Caption: Experimental workflow for N-Desmethylthiamethoxam analysis.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the quantitative analysis of N-desmethylthiamethoxam in water samples.
Materials and Reagents
-
N-Desmethylthiamethoxam analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethylthiamethoxam and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-desmethylthiamethoxam by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Fortification: To a known volume of water sample (e.g., 100 mL), add a precise volume of the this compound internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by HPLC-grade water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with HPLC-grade water to remove any interfering polar impurities.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the analyte from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| N-Desmethylthiamethoxam | 278.0 | 132.0 | Quantifier |
| 278.0 | To be determined | Qualifier | |
| This compound | 282.0 | 136.0 | Internal Standard |
| 282.0 | To be determined | Qualifier |
Note: The precursor ion for this compound is predicted based on a +4 Da shift from the non-labeled compound. The product ion is predicted based on the fragmentation of the non-labeled analog where the deuterium (B1214612) atoms are retained on the charged fragment. These transitions should be confirmed experimentally.
Data Presentation and Performance Characteristics
The following table summarizes the expected performance characteristics of the method. Actual performance may vary depending on the specific instrumentation and matrix.
Table 2: Method Performance Data (Representative)
| Parameter | N-Desmethylthiamethoxam |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/L |
| Limit of Quantification (LOQ) | ~1.5 ng/L |
| Recovery (%) | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: The LOD and LOQ are estimated based on typical instrument performance for similar neonicotinoid compounds in water matrices. These values should be experimentally determined during method validation.
Conclusion
The protocol described provides a robust and reliable framework for the quantitative analysis of N-desmethylthiamethoxam in water samples. The use of the deuterated internal standard, this compound, is essential for achieving the high accuracy and precision required for environmental monitoring and research applications. It is imperative that the mass spectrometric parameters for the deuterated standard are experimentally confirmed and that a full method validation is performed in the specific water matrix of interest to ensure data of the highest quality.
Application Notes and Protocols for the Use of N-Desmethylthiamethoxam-D4 in Bee Product Testing
Introduction
N-Desmethylthiamethoxam, a primary metabolite of the neonicotinoid insecticide thiamethoxam (B1682794), is a key indicator of pesticide exposure in bee populations. The widespread use of thiamethoxam in agriculture raises concerns about its potential accumulation in bee products, such as honey, pollen, and beeswax, posing risks to both bee health and human consumers.[1] Accurate and sensitive analytical methods are crucial for monitoring its residue levels.
The use of a stable isotope-labeled internal standard is the gold standard for achieving precise and accurate quantification in mass spectrometry-based analyses. N-Desmethylthiamethoxam-D4, a deuterated analog of the metabolite, serves this critical role. By mimicking the chemical behavior of the native analyte throughout sample preparation and analysis, it effectively compensates for matrix effects and variations in instrument response, ensuring the reliability of quantitative results. These application notes provide detailed protocols for the determination of N-Desmethylthiamethoxam and its parent compound, thiamethoxam, in various bee products using this compound as an internal standard.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of neonicotinoids, including thiamethoxam (TMX), in various bee products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The data presented is representative of the performance achievable when using this compound for the analysis of its corresponding non-deuterated metabolite.
| Matrix | Analyte | Method | Internal Standard | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Honey/Nectar | Thiamethoxam | LC-MS/MS | Thiamethoxam-D4 | - | 91.3 ± 7.2 | < 20 | [2] |
| Pollen | Thiamethoxam | LC-MS/MS | Thiamethoxam-D4 | - | 83.5 ± 8.2 | < 20 | [2] |
| Pollen | 7 Neonicotinoids | UHPLC-qTOF | - | 2.1 - 4.0 | 91 - 105 | < 8 | [3] |
| Beeswax | 7 Neonicotinoids | UHPLC-MS/MS | - | See Table 2 in source | - | - | [1] |
| Honey Bees | Neonicotinoids | LC-MS/MS | ¹³C-d₃-imidacloprid | 0.2 ng/g | 70 - 120 | < 20 | [4][5] |
| Bee Products | Neonicotinoids | LC-MS/MS | - | 0.01 - 0.1 mg/kg | 70 - 120 | < 20 | [6] |
Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Data for N-Desmethylthiamethoxam specifically is limited; however, performance is expected to be comparable to its parent compound, thiamethoxam, under similar analytical conditions.
Experimental Protocols
Detailed methodologies for the analysis of N-Desmethylthiamethoxam in honey, pollen, and beeswax are provided below. The core of the method is a solvent extraction followed by a clean-up step and analysis by LC-MS/MS.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), n-Hexane, Isopropanol (all HPLC or pesticide residue grade).
-
Reagents: Formic acid, Ammonium (B1175870) acetate, Triethylamine (B128534) (TEA).
-
Water: HPLC-grade or Milli-Q water.
-
Standards: Analytical reference standards of N-Desmethylthiamethoxam and this compound (>98% purity).
-
Solid Phase Extraction (SPE): Oasis HLB cartridges (or equivalent).
-
QuEChERS Salts: Magnesium sulfate, sodium chloride (as needed).
Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh and dissolve the reference standards of N-Desmethylthiamethoxam and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C in the dark.[1]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create a calibration curve (e.g., 0.1 to 100 µg/L).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration appropriate for spiking into samples (e.g., 100 µg/L).
Sample Preparation Protocol
A. Honey and Nectar
-
Sample Weighing: Weigh 1-5 g of a homogenized honey sample into a 50 mL polypropylene (B1209903) centrifuge tube.[7]
-
Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to the sample.
-
Extraction: Add 10 mL of 50:50 methanol/water. Vortex for 30-60 seconds until the sample is fully dissolved.[2]
-
Centrifugation: Centrifuge the sample at 3000-4000 rpm for 5 minutes.[2]
-
Dilution & Clean-up: Take an aliquot of the supernatant, dilute with water, and proceed to Solid Phase Extraction (SPE) clean-up.[2]
-
Condition an Oasis HLB cartridge with methanol followed by HPLC-grade water.
-
Load the diluted sample extract onto the cartridge.
-
Wash the cartridge with water to remove sugars and interferences.
-
Elute the analytes with acetonitrile or methanol.[2]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[2][7]
B. Pollen and Bee Bread
-
Sample Weighing: Weigh 0.1-1 g of homogenized pollen into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the this compound internal standard solution.
-
Extraction (QuEChERS-based approach):
-
Add 10 mL of water and 10 mL of acetonitrile (containing 1-2% triethylamine or formic acid).[4]
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18) to remove pigments and fatty acids. Vortex and centrifuge.
-
Final Preparation: Take the final supernatant, evaporate if necessary, and reconstitute in the mobile phase for analysis.
C. Beeswax
-
Sample Weighing: Weigh 1-2 g of homogenized beeswax into a glass beaker or tube.[8]
-
Internal Standard Spiking: Spike the sample with the this compound internal standard.
-
Dissolution & Extraction:
-
Clean-up: Carefully collect the lower aqueous phase, which contains the analytes, and proceed with SPE clean-up as described for honey.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS injection.[8]
LC-MS/MS Analytical Conditions
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is recommended.[1][10]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 90-95% B, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).[11]
-
MS/MS Detection: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both N-Desmethylthiamethoxam and its deuterated internal standard, this compound.
Visualized Workflows and Logic
Caption: Experimental workflow for bee product analysis.
Caption: Role of internal standards in ensuring data accuracy.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. ceh.ac.uk [ceh.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of contaminant residues in honey bee hive matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ask-force.org [ask-force.org]
- 9. Based on theoretical design simultaneous analysis of multiple neonicotinoid pesticides in beeswax by deep eutectic solvents extraction combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Neonicotinoid Insecticides in Bee Products by Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchtrends.net [researchtrends.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethylthiamethoxam-D4 LC-MS/MS Methods
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N-Desmethylthiamethoxam-D4 in LC-MS/MS applications.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, presented in a question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions |
| No or Low Signal for this compound | MS Settings: Incorrect mass transitions, inappropriate ionization mode (should be ESI+), insufficient source temperatures or gas flows, unstable collision gas pressure.[1] LC Conditions: No mobile phase flow, air bubbles in the pump or injector, incorrect mobile phase composition.[1] Sample Issues: Sample degradation, incorrect injection volume, sample adsorption to the vial.[1] System Contamination: Dirty ion source or ion optics.[2] | Verify MS Settings: Confirm the MRM transitions for this compound (or a suitable analog like Clothianidin-D3).[2] Perform an MS tune and check for stable gas pressures. Check LC System: Purge the pumps and injector to remove air bubbles.[1][3] Ensure mobile phase bottles are correctly filled and lines are properly connected. Prepare Fresh Samples: Prepare new dilutions of the internal standard and ensure the correct injection volume is set. Clean the System: Clean the ion source and ion optics according to the manufacturer's recommendations.[2] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatography: Column contamination or a partially plugged frit can cause split peaks.[4] A column void may also be the cause. Injection Solvent: Using an injection solvent stronger than the mobile phase can lead to peak distortion. Mobile Phase: Secondary interactions between the analyte and the stationary phase can cause tailing.[4] | Column Maintenance: Flush the column or replace it if it's old or contaminated. Consider installing an in-line filter. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. Mobile Phase Adjustment: Adjust the mobile phase pH or organic content to minimize secondary interactions. |
| Retention Time Shifts | LC System: Fluctuating flow rates, changes in mobile phase composition, or column degradation can cause shifts.[2] Temperature: Inconsistent column temperature control.[1] Equilibration: Insufficient column equilibration time between injections.[1] | System Check: Verify the pump is delivering a consistent flow rate. Prepare fresh mobile phase. Temperature Control: Ensure the column oven is set to and maintaining the correct temperature. Equilibration Time: Increase the equilibration time between runs to ensure the column is ready for the next injection.[1] |
| Chromatographic Separation of Analyte and D4-Internal Standard | Isotope Effect: The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[5] This is a known phenomenon in reversed-phase chromatography. | Modify Chromatography: Adjusting the mobile phase composition or gradient can sometimes minimize this separation. Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Consider a Different Internal Standard: If the separation is problematic, a ¹³C-labeled standard may show less of a chromatographic shift. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: N-Desmethylthiamethoxam is also known as clothianidin. For its deuterated form, such as Clothianidin-D3, typical MRM transitions in positive ion mode would be monitored. While specific transitions for a D4 version should be optimized empirically, a common transition for a D3 analog is presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Clothianidin-D3 | 253.1 | 132.1 | Positive |
| Thiamethoxam (Analyte) | 292.1 | 211.1 | Positive |
| N-Desmethylthiamethoxam (Clothianidin - Analyte) | 250.1 | 169.1 | Positive |
Data sourced from a study on neonicotinoids in honey.[2]
Q2: What type of chromatography is best suited for this compound analysis?
A2: Reversed-phase liquid chromatography is commonly used for the analysis of neonicotinoids and their metabolites.[6] A C18 column is a frequent choice, and gradient elution with acetonitrile (B52724) and water, often with a formic acid additive (e.g., 0.1%), provides good separation and sensitivity.[6]
Q3: How can I minimize matrix effects when analyzing this compound in complex samples?
A3: Matrix effects, such as ion suppression, can be a significant issue in LC-MS/MS analysis. Using a deuterated internal standard like this compound is the primary way to compensate for these effects.[5] Additionally, effective sample preparation is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed to clean up complex matrices before analysis.[6]
Q4: Why is my deuterated internal standard signal decreasing across a sample batch?
A4: A declining internal standard signal can indicate several issues. It could be due to increasing contamination of the ion source with each injection, leading to ion suppression. It might also suggest interactions between the analyte and the internal standard at high concentrations of the analyte. A systematic check of the system's cleanliness and an evaluation of the calibration curve are recommended.
Experimental Protocols
Sample Preparation using a Modified QuEChERS Method
This protocol is suitable for the extraction of N-Desmethylthiamethoxam from a solid matrix like soil or a food commodity.
-
Sample Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction:
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for another minute.[2]
-
Add a salt mixture (e.g., 4 g magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously.[2]
-
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[2]
-
Dispersive SPE Cleanup:
-
Final Extract Preparation: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.
LC-MS/MS Method Parameters
Below are typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Caption: Overview of the experimental workflow from sample preparation to data analysis.
References
Troubleshooting low recovery of deuterated standards in QuEChERS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of deuterated internal standards during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of deuterated internal standards in QuEChERS?
Low recovery of deuterated internal standards can stem from several factors throughout the QuEChERS workflow. The primary causes can be grouped into three main categories:
-
Procedural Issues: Errors during the extraction and cleanup steps are common culprits. This includes insufficient shaking, adding extraction salts before the solvent, or using an incorrect solvent-to-sample ratio.[1] For dry samples, failure to add water to ensure at least 80% hydration can lead to incomplete extraction.[1]
-
Matrix Effects: Co-extracted components from the sample matrix can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[2][3] Even though deuterated standards are chemically similar to the analyte, they can experience different levels of ion suppression, a phenomenon known as differential matrix effects.[4][5] This is often observed if there is a slight chromatographic separation between the analyte and the standard.[6]
-
Analyte/Standard Instability: The chemical properties of the standard itself can lead to low recovery. This includes:
-
pH Sensitivity: Certain compounds are unstable at high or low pH values.[7] The use of buffered QuEChERS methods (e.g., AOAC or EN versions) is crucial for pH-labile compounds.[8]
-
Adsorption: Planar molecules can be lost during the dispersive solid-phase extraction (d-SPE) cleanup step if sorbents like graphitized carbon black (GCB) are used.[1] Adsorption to labware can also be a source of analyte loss.[2]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, especially in acidic or basic solutions.[4][9] This is more likely if the deuterium label is on a heteroatom (like -OH or -NH).[4]
-
Q2: My deuterated standard's recovery is inconsistent across a batch of samples. What should I investigate?
Inconsistent recovery often points to variability in either the sample matrix or the execution of the QuEChERS procedure.
-
Matrix Heterogeneity: Ensure that your samples are thoroughly homogenized before taking a subsample for extraction. Variations in matrix composition from sample to sample can lead to inconsistent extraction efficiency and matrix effects.
-
Procedural Variability: Review your workflow for consistency. Ensure that shaking/vortexing times and intensity are the same for every sample.[8] Also, verify that precise volumes of solvents and accurate weights of salts are added to each tube.
-
Instrumental Issues: Inconsistent instrument response can be mistaken for poor recovery.[3] Check for issues with the autosampler, leaks in the LC system, or a dirty ion source in the mass spectrometer.[3]
Q3: How can I determine if matrix effects are the cause of my low recovery?
A post-extraction spike experiment is a reliable method to diagnose whether low recovery is due to extraction inefficiency or matrix effects.[3]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): A blank matrix is spiked with the analyte and internal standard before the QuEChERS extraction process begins.
-
-
Analyze and Calculate:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) × 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] × 100
-
Interpreting the Results:
-
If Recovery is low but the Matrix Effect is minimal , the issue is likely inefficient extraction.
-
If Recovery is acceptable but the Matrix Effect is significant (a large negative number indicates suppression), then matrix effects are the primary problem.
-
If both are poor , then both extraction inefficiency and matrix effects are contributing to the issue.
Q4: My deuterated standard elutes at a slightly different retention time than the native analyte. Is this a problem?
This is a known phenomenon called the "deuterium isotope effect," which can cause deuterated compounds to elute slightly earlier in reversed-phase chromatography.[4][5] While not always an issue, it can lead to inaccurate quantification if the standard and analyte elute into regions with different levels of matrix-induced ion suppression.[5][6] If you observe this and suspect it's affecting your results, you can try to optimize your chromatography to achieve better co-elution.[4]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Recovery
This workflow helps pinpoint the root cause of low deuterated standard recovery.
Data Presentation: Impact of Troubleshooting Steps on Recovery
The following table summarizes hypothetical data illustrating how different troubleshooting steps can improve the recovery of a deuterated internal standard (d-ISTD) in a complex matrix like spinach.
| Condition | d-ISTD Peak Area | Recovery (%) | Matrix Effect (%) | Analyst Notes |
| Initial Method (Unbuffered) | 150,000 | 45% | -70% | Very low and inconsistent recovery. Significant ion suppression observed. |
| 1. Procedural Correction (Vigorous Shaking) | 210,000 | 63% | -69% | Recovery improved, but still below the acceptable range (typically 70-120%). Matrix effect remains high.[8] |
| 2. pH Control (AOAC Buffered Method) | 295,000 | 88% | -68% | Recovery is now acceptable. pH buffering stabilized the standard. Matrix effect is still an issue.[8] |
| 3. d-SPE Optimization (Reduced GCB) | 305,000 | 91% | -45% | Reduced the amount of GCB sorbent, which decreased standard adsorption and slightly improved ME.[1] |
| 4. Final Method (Dilution + Optimized d-SPE) | 315,000 | 94% | -15% | Diluting the final extract 5-fold significantly reduced matrix effects, leading to good recovery.[10] |
Experimental Protocols
Protocol 1: Generic Buffered QuEChERS Method (AOAC 2007.01 Style)
This protocol is a representative example for a 10 g sample. Adjustments may be necessary based on the specific matrix and target analytes.
1. Sample Preparation & Hydration
-
Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., cereals, herbs), add an appropriate amount of deionized water to achieve ~80% hydration and let it sit for 30 minutes.[1] For a 10g sample, this may require adding 8 mL of water.
-
Spike the sample with the deuterated internal standard solution.
2. Extraction
-
Add 10 mL of 1% acetic acid in acetonitrile (B52724) to the tube.
-
Cap the tube and shake vigorously for 1 minute.[2] This step is critical to ensure thorough mixing before adding salts.[1]
-
Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of anhydrous sodium acetate (B1210297) (NaOAc).[2]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain appropriate sorbents for your matrix. A common combination is 900 mg anhydrous MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.[11] Note: Avoid or minimize graphitized carbon black (GCB) if your standard is a planar molecule.[1]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation
-
Transfer an aliquot of the cleaned supernatant to an autosampler vial.
-
At this stage, the extract can be analyzed directly, or it may be diluted with a compatible solvent to mitigate matrix effects.[10]
-
The extract may also be acidified (e.g., with formic acid) to improve the chromatographic peak shape of certain analytes.
Logical Relationship: Factors Affecting d-ISTD Recovery
This diagram illustrates the key factors during the QuEChERS process that can influence the final recovery of deuterated internal standards.
References
- 1. hawach.com [hawach.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Help!!! Low recovery with QuEChERS [urgent] - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of N-Desmethylthiamethoxam-D4
Welcome to the technical support center for the analysis of N-Desmethylthiamethoxam-D4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[1] In the analysis of this compound and its non-deuterated analogue, matrix components such as salts, lipids, pigments, and sugars are common causes of these effects, particularly in complex matrices like honey, pollen, plant tissues, and soil.[1][2][3][4]
Q2: How does using this compound as a deuterated internal standard help mitigate matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (N-Desmethylthiamethoxam), they co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][6] Furthermore, the presence of green onion extracts has been shown to influence the calibration curves for neonicotinoids, indicating that matrix-matched calibration solutions are sometimes necessary for accurate quantification even with deuterated internal standards.[7]
Q4: What are some common sample preparation techniques to reduce matrix effects before analyzing neonicotinoids?
A4: Several sample preparation techniques are employed to minimize matrix effects. The most common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for extracting neonicotinoids from various matrices like flower blossoms, plant tissue, and honey.[3][4][8][9] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step.[3]
-
Solid-Phase Extraction (SPE): SPE is another effective cleanup method. For instance, a Waters Oasis™ HLB SPE has been used for the analysis of thiamethoxam.[10]
-
Matrix-Induced Sugaring-Out: This is a simple and rapid method for preparing honey samples. It involves mixing the honey sample with an acetonitrile-water mixture to induce phase separation, with the analytes being extracted into the acetonitrile layer.[2]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
This can be a common issue and may stem from several factors affecting the analyte and the internal standard differently.
-
Possible Cause 1: Differential Matrix Effects.
-
Solution: The analyte and this compound may not be experiencing the same degree of ion suppression or enhancement. To address this, optimize the sample cleanup procedure to remove more of the interfering matrix components. Consider using a more rigorous SPE cleanup or a modified QuEChERS protocol.[6] It may also be beneficial to adjust the chromatographic conditions to ensure the analyte and internal standard co-elute perfectly.[6]
-
-
Possible Cause 2: Analyte and Internal Standard Do Not Co-elute.
-
Possible Cause 3: Column Degradation.
-
Solution: Contamination or degradation of the analytical column can affect the separation of the analyte and the internal standard. A regular column washing protocol should be implemented. If the problem persists, replace the analytical column.[1]
-
Problem 2: Unexpectedly high or low analyte concentrations.
Inaccurate quantification can arise from issues with the internal standard or the sample matrix itself.
-
Possible Cause 1: Inaccurate Internal Standard Concentration.
-
Solution: An error in the preparation of the this compound spiking solution will lead to systematic errors in quantification. Carefully reprepare the internal standard solution and verify its concentration.[1]
-
-
Possible Cause 2: Significant Ion Suppression or Enhancement.
-
Solution: Even with a deuterated internal standard, severe matrix effects can sometimes lead to results outside the expected range. Evaluate the extent of the matrix effect using the experimental protocol described below. If significant suppression or enhancement is observed, further optimization of the sample preparation method is necessary.
-
-
Possible Cause 3: Cross-Contamination.
-
Solution: Carryover from a highly concentrated sample can lead to artificially high results in subsequent samples. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment in different matrices, illustrating the potential for both ion suppression and enhancement.
| Matrix | Analyte (N-Desmethylthiamethoxam) Peak Area (Neat Solution) | Analyte Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Internal Standard (this compound) Peak Area (Neat Solution) | Internal Standard Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Honey | 1,500,000 | 900,000 | 60.0% (Suppression) | 1,550,000 | 945,500 | 61.0% (Suppression) |
| Pollen | 1,500,000 | 1,125,000 | 75.0% (Suppression) | 1,550,000 | 1,178,000 | 76.0% (Suppression) |
| Leaf Tissue | 1,500,000 | 1,800,000 | 120.0% (Enhancement) | 1,550,000 | 1,844,500 | 119.0% (Enhancement) |
| Soil | 1,500,000 | 1,350,000 | 90.0% (Suppression) | 1,550,000 | 1,410,500 | 91.0% (Suppression) |
Note: A Matrix Effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for N-Desmethylthiamethoxam in a specific matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of N-Desmethylthiamethoxam and a constant concentration of this compound in a clean solvent (e.g., acetonitrile/water).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the N-Desmethylthiamethoxam and this compound into the extracted matrix at the same concentrations as in Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the N-Desmethylthiamethoxam and this compound into the blank matrix before the extraction process at the same concentrations as in Set A.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
Protocol 2: QuEChERS Sample Preparation for Plant Tissues
Objective: To extract N-Desmethylthiamethoxam from plant tissues while minimizing matrix interferences.
Procedure:
-
Homogenization: Weigh 5 g of powdered milkweed leaf tissue into a 50 mL QuEChERS extraction tube containing 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dehydrate, and 0.5 g sodium citrate.[3]
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant into a 1.5 mL micro-centrifuge tube containing 150 mg MgSO4, 25 mg PSA (primary secondary amine), and 7.5 mg GCB (graphitized carbon black).[3]
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS sample preparation and analysis workflow.
Caption: Troubleshooting poor analyte/IS ratio reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emergentresearch.org [emergentresearch.org]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: N-Desmethylthiamethoxam-D4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-Desmethylthiamethoxam-D4 internal standard recovery during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is the deuterated form of N-Desmethylthiamethoxam, a metabolite of the neonicotinoid insecticide thiamethoxam (B1682794). It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a different mass. This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variations in sample preparation, injection volume, and matrix effects, thus improving the accuracy and precision of the analytical results.
Q2: What are the primary causes of poor or inconsistent recovery of this compound?
Poor or inconsistent recovery of this compound can be attributed to several factors, which can be broadly categorized as follows:
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, pigments in environmental or biological samples) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][2]
-
Extraction Inefficiency: The chosen extraction method may not be optimal for N-Desmethylthiamethoxam, leading to its incomplete extraction from the sample matrix. Factors such as solvent choice, pH, and extraction time can significantly impact recovery.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, detector fatigue, or incorrect instrument parameters, can lead to poor or fluctuating signal intensity for the internal standard.
-
Inaccurate Standard Concentration: Errors in the preparation of stock and working solutions of the internal standard can lead to apparent recovery issues.
Q3: What are the expected recovery ranges for N-Desmethylthiamethoxam?
While specific recovery data for this compound is not extensively published in comparative tables, typical acceptable recovery rates for pesticide residue analysis, including neonicotinoids, are generally between 70% and 120%.[3] The actual recovery will depend on the sample matrix, the extraction method employed, and the concentration level.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
If you are experiencing low recovery of the internal standard, follow these troubleshooting steps:
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A troubleshooting workflow for addressing low internal standard recovery.
Step-by-Step Guide:
-
Verify Internal Standard Solution:
-
Concentration: Prepare a fresh dilution of your this compound stock solution and compare its response to the problematic working solution.
-
Storage: Ensure the stock solution has been stored correctly (typically at low temperatures and protected from light) and is within its expiration date. Acetonitrile (B52724) is a common solvent for commercial standards.
-
-
Optimize Sample Extraction:
-
Solvent Choice: N-Desmethylthiamethoxam is a metabolite of a moderately polar insecticide. Ensure your extraction solvent is appropriate. Acetonitrile is a common and effective solvent for QuEChERS-based extractions of neonicotinoids.
-
pH Adjustment: Based on the stability data of the parent compound, thiamethoxam, avoid highly acidic conditions during extraction. Adjusting the sample pH to near neutral may improve stability and recovery.
-
Extraction Technique: If using Solid Phase Extraction (SPE), ensure the sorbent type is appropriate. For a moderately polar compound, a polymeric reversed-phase sorbent may be suitable. If using QuEChERS, ensure the correct salt mixture and dispersive SPE sorbents are used.
-
-
Investigate Matrix Effects:
-
Perform a matrix effect experiment by comparing the internal standard response in a neat solution versus a post-extraction spiked blank matrix sample. Significant signal suppression or enhancement indicates matrix effects.
-
If matrix effects are present, consider further sample cleanup, changing the chromatographic conditions to separate the internal standard from interfering components, or using a matrix-matched calibration curve.
-
-
Check Instrument Performance:
-
Clean the mass spectrometer's ion source.
-
Verify instrument calibration and tuning.
-
Inject a neat solution of the internal standard to confirm proper instrument response.
-
Issue 2: High Variability in Internal Standard Recovery
High variability in the recovery of this compound across a sample batch can compromise the precision of your results.
Logical Flow for Diagnosing High IS Recovery Variability
Caption: A logical flow for diagnosing the cause of high variability in internal standard recovery.
Step-by-Step Guide:
-
Review Sample Preparation Consistency:
-
Ensure consistent pipetting of the internal standard into every sample.
-
Verify that all samples are vortexed or mixed for the same duration and at the same intensity during extraction steps.
-
Ensure consistent timing for all steps of the sample preparation process.
-
-
Assess Matrix Homogeneity:
-
If working with solid samples, ensure they are thoroughly homogenized before subsampling. Inconsistent sample composition can lead to variable extraction efficiency and matrix effects.
-
-
Evaluate Chromatographic Performance:
-
Check for consistent peak shapes and retention times for the internal standard across the analytical run. Drifting retention times can indicate a problem with the LC column or mobile phase, which can lead to variable matrix effects.
-
-
Check Autosampler Performance:
-
Perform a series of replicate injections of a standard solution to check the precision of the autosampler. Inconsistent injection volumes will lead to variable internal standard responses.
-
Data Presentation
Table 1: General Recovery of Neonicotinoids using Different Extraction Methods
This table summarizes typical recovery ranges for neonicotinoid insecticides (the class to which thiamethoxam belongs) from various studies. This data can be used as a general guideline for expected recoveries of N-Desmethylthiamethoxam.
| Extraction Method | Matrix | Typical Recovery Range (%) | Reference |
| QuEChERS | Fruits and Vegetables | 70 - 120 | [2][3][4] |
| Solid Phase Extraction (SPE) | Water | 80 - 110 | General knowledge |
| Solid Phase Extraction (SPE) | Honey | 61 - 101 | |
| Microwave-Assisted Extraction | Vegetables | 68 - 106 |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of the analyte and internal standard) following your analytical method. Spike this compound into the final extract at the working concentration.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample at the working concentration before starting the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.
-
Protocol 2: General QuEChERS Extraction for Neonicotinoids
Objective: A general-purpose extraction method for neonicotinoids and their metabolites from a solid matrix (e.g., fruits, vegetables, soil).
Methodology:
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate volume of this compound working solution.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a portion of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., MgSO₄ and primary secondary amine (PSA)). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract, filter if necessary, and dilute for LC-MS/MS analysis. The final extract is often acidified with formic acid to improve chromatographic peak shape.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Sin-QuEChERS Nano and d-SPE Methods for Pesticide Multi-Residues in Lettuce and Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Desmethylthiamethoxam-D4
Welcome to the technical support center for the analysis of N-Desmethylthiamethoxam-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a focus on the impact of matrix components on signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Desmethylthiamethoxam, a metabolite of the insecticide Thiamethoxam. It is used in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of measurements. Since this compound is chemically identical to the analyte but has a different mass, it can be used to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that can affect the analyte signal.
Q2: I am observing a low signal for my this compound internal standard. What are the potential causes?
A low signal for your internal standard can be caused by several factors:
-
Signal Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source.[1][2][3][4]
-
Incorrect Concentration: The spiking concentration of the internal standard may be too low.
-
Degradation: The internal standard may have degraded during sample storage or preparation.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect instrument parameters, or a failing detector, can lead to a general loss of signal.[5][6]
Q3: What are "matrix effects" and how do they affect the this compound signal?
Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[7] These effects can either enhance or, more commonly, suppress the signal of the analyte and the internal standard.[3][4] For this compound, matrix components from complex samples like soil, plasma, or plant tissues can interfere with its ionization, leading to a suppressed signal and potentially inaccurate quantification if not properly compensated for.[8][9][10]
Q4: Can a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?
While a SIL-IS is the most effective tool to compensate for matrix effects, it may not eliminate them entirely.[11] The underlying assumption is that the analyte and the SIL-IS are affected by the matrix in the exact same way. However, in some cases of severe matrix effects, the degree of signal suppression may not be identical for both compounds, potentially leading to inaccuracies.[1][2] Therefore, it is crucial to optimize sample preparation to minimize matrix effects as much as possible.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal
This guide provides a systematic approach to troubleshooting a weak or variable signal for your internal standard.
Step 1: Verify Internal Standard Integrity and Concentration
-
Action: Prepare a fresh dilution of the this compound standard in a clean solvent (e.g., acetonitrile (B52724) or methanol) at the same concentration used for spiking samples.
-
Procedure: Directly inject this solution into the LC-MS/MS system.
-
Expected Outcome: A strong and reproducible signal.
-
Troubleshooting:
-
No or low signal: Your standard may have degraded or been prepared incorrectly. Use a new stock solution.
-
Signal is strong: The issue is likely related to the sample matrix or the sample preparation process.
-
Step 2: Evaluate Matrix Effects
-
Action: Perform a post-column infusion experiment to identify regions of signal suppression in your chromatogram.
-
Procedure:
-
Continuously infuse a solution of this compound into the mass spectrometer post-column.
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Monitor the this compound signal.
-
-
Expected Outcome: A stable baseline signal.
-
Troubleshooting:
-
Dips in the baseline: This indicates the presence of co-eluting matrix components that are suppressing the signal.[4] The retention time of these dips will show you where the problematic interferences are eluting.
-
Step 3: Optimize Sample Preparation
-
Action: Improve your sample cleanup procedure to remove interfering matrix components.
-
Recommended Techniques:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A common and effective method for pesticide residue analysis in various matrices.[4][10]
-
Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to simpler methods.[9][12] Consider using a sorbent that targets the removal of the specific interferences in your matrix.
-
Liquid-Liquid Extraction (LLE): Can also be effective in producing clean extracts.[9]
-
Step 4: Enhance Chromatographic Separation
-
Action: Modify your LC method to separate this compound from the interfering matrix components.
-
Troubleshooting:
-
Adjust the gradient: A shallower gradient can improve the resolution between your internal standard and interferences.
-
Change the column: A column with a different chemistry (e.g., C18, Phenyl-Hexyl) may provide a different selectivity and better separation.
-
Increase run time: A longer chromatographic run can allow for better separation of complex matrix components.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Plant Material
This protocol is a general guideline for the extraction of Thiamethoxam and its metabolites, including N-Desmethylthiamethoxam, from a plant matrix like spinach.[8]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Vortex for 10 minutes at 2500 rpm.
-
Add 5 g of NaCl and vortex for an additional 5 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1.5 mL aliquot of the supernatant to a 2 mL centrifuge tube containing 142.5 mg MgSO4, 20 mg PSA (primary secondary amine), and 20 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
| Parameter | Value |
| Sample Weight | 10 g |
| Extraction Solvent | Acetonitrile |
| dSPE Sorbents | MgSO4, PSA, C18 |
| Centrifugation Speed | 8,000 - 10,000 rpm |
Visualizations
Caption: Troubleshooting workflow for a low this compound signal.
Caption: The impact of matrix components on the this compound signal.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissipation Behavior and Acute Dietary Risk Assessment of Thiamethoxam and Its Metabolite Clothianidin on Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Analysis of N-Desmethylthiamethoxam-D4
Welcome to the technical support center for the analytical detection of N-Desmethylthiamethoxam-D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is the deuterated form of N-Desmethylthiamethoxam, a metabolite of the neonicotinoid insecticide Thiamethoxam. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The four deuterium (B1214612) atoms increase its mass by four atomic mass units, allowing it to be distinguished from the non-labeled native analyte by the mass spectrometer. Its chemical and physical properties are nearly identical to the native analyte, which helps to compensate for variations in sample preparation, injection volume, and matrix effects during analysis.
Q2: What are the most common interferences observed during the detection of this compound?
The most significant interference is the matrix effect , where co-eluting compounds from the sample matrix (e.g., soil, food products, biological fluids) suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer source.[1][2] Other potential interferences include:
-
Isotopic Exchange: The deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, particularly if they are in chemically labile positions.
-
Crosstalk: Interference from the non-labeled analyte's signal at the mass-to-charge ratio of the deuterated internal standard, or vice-versa.
-
Contamination: Presence of the non-labeled N-Desmethylthiamethoxam in the deuterated standard, or contamination from laboratory equipment.
-
Co-eluting Isobaric Compounds: Other compounds in the sample that have the same mass-to-charge ratio as this compound or its fragments.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with HPLC Column: | The analyte may be interacting with residual silanol (B1196071) groups on the silica-based C18 column. |
| - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column Overload: | The concentration of the analyte or co-eluting matrix components is too high for the column capacity. |
| - Dilute the sample extract.- Use a column with a larger internal diameter or particle size. | |
| Inappropriate Mobile Phase: | The mobile phase composition is not optimal for the analyte's chemical properties. |
| - Optimize the organic solvent (acetonitrile or methanol) and additive (formic acid, ammonium (B1175870) formate) concentrations. |
Issue 2: Inconsistent or Low Recoveries
| Possible Cause | Recommended Solution |
| Inefficient Extraction: | The chosen sample preparation method is not effectively extracting the analyte from the matrix. |
| - Optimize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) protocol. This may include adjusting the solvent type, pH, or shaking/vortexing time. | |
| Analyte Degradation: | The analyte may be unstable in the sample matrix or during the extraction process. |
| - Perform extractions at a lower temperature.- Add antioxidants or pH buffers to the extraction solvent. | |
| Matrix Effects: | Ion suppression or enhancement is affecting the signal of the analyte and/or internal standard. |
| - Use matrix-matched calibration standards.- Improve sample cleanup to remove interfering matrix components. |
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated LC-MS System: | The HPLC system, column, or mass spectrometer source is contaminated. |
| - Flush the system with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water).- Clean the mass spectrometer ion source. | |
| Poor Quality Solvents or Reagents: | The mobile phase or other reagents contain impurities. |
| - Use high-purity, LC-MS grade solvents and reagents. | |
| Electronic Noise: | Interference from nearby electronic equipment. |
| - Ensure proper grounding of the LC-MS system. |
Experimental Protocols
1. Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline for the extraction of N-Desmethylthiamethoxam from a solid food matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Hydration: Add 10 mL of water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting parameters for the analysis of N-Desmethylthiamethoxam. Optimization for your specific instrument and application is recommended.
| Parameter | Condition |
| HPLC Column: | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | Water with 0.1% formic acid |
| Mobile Phase B: | Acetonitrile with 0.1% formic acid |
| Gradient: | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 5 µL |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage: | 3.5 kV |
| Source Temperature: | 120 °C |
| Desolvation Temperature: | 350 °C |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethylthiamethoxam | 278.0 | 132.0 | 20 |
| This compound | 282.0 | 136.0 | 20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the non-labeled compound. The collision energy should be optimized for your specific instrument.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
Technical Support Center: Troubleshooting Deuterated Internal Standards in Pesticide Analysis
Welcome to the technical support center for the effective use of deuterated internal standards in pesticide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards considered the 'gold standard' for mass spectrometry-based pesticide analysis?
Deuterated internal standards are stable isotopically labeled versions of the analyte of interest.[1] They are considered ideal because their physical and chemical properties are very similar to the unlabeled analyte.[1][2] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization.[1][2] This co-behavior helps to correct for variability throughout the analytical process, leading to more accurate and precise quantification.[1][3]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, the following factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration (typically ≥98%) to minimize signal overlap and crosstalk with the native analyte.[1][4]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms must be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[1][5] It is critical to avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[1][4][5]
-
Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk.[1]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects and instrument conditions.[1][3]
Q3: Can the position of deuterium labeling affect my results?
Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost.[1][4][5] This phenomenon, known as back-exchange, leads to inaccurate quantification.[4][5] It is best to choose standards where deuterium is placed on a carbon backbone.[5]
Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[4][5] Therefore, matrix-matching of calibration solutions may still be necessary for highly accurate quantification.[7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes exhibit slightly shorter retention times than their non-deuterated counterparts, particularly in reversed-phase chromatography.[4][8] This can lead to differential matrix effects.[4][5] Solution: 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. 2. Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[5] Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.[4][9] |
| Isotopic or Chemical Impurities | The presence of unlabeled analyte in the deuterated standard stock can lead to artificially inflated results.[1][5] Solution: 1. Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[4] 2. Analyze the Standard: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1] |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, especially if they are in labile positions (e.g., on -OH or -NH groups).[4][5][8] This is more likely to occur in acidic or basic solutions.[5] Solution: 1. Select Stable Standards: Ensure the deuterated standard is labeled in stable, non-exchangeable positions.[1][8] 2. Control pH: Avoid strongly acidic or basic conditions during sample preparation and analysis if the label is potentially labile.[1] 3. Consider Alternatives: If H/D exchange is suspected, using a ¹³C-labeled internal standard is a good alternative as they are not susceptible to this issue.[8][10] |
| Differential Matrix Effects | Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4][7] Solution: 1. Assess Matrix Effects: Conduct a post-extraction addition experiment to evaluate the matrix effect for both the analyte and the internal standard. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[7] |
Issue 2: Poor Reproducibility of Analyte/Internal Standard Area Ratio
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | Variability in the amount of internal standard added to each sample will directly impact the area ratio. Solution: 1. Verify Pipetting/Autosampler Performance: Ensure the accuracy and precision of your pipettes or autosampler.[8] 2. Check for Leaks: Inspect the internal standard vessel and tubing for any leaks.[8] |
| Analyte or Internal Standard Degradation | The stability of the analyte and the deuterated standard might differ in the sample matrix or during sample preparation.[8][11] Solution: 1. Investigate Stability: Evaluate the stability of both compounds in the matrix under your experimental conditions.[8] Consider preparing fresh stock solutions.[1] 2. Optimize Conditions: Reduce sample preparation time or temperature to minimize degradation.[8] |
| Instrumental Variability | Fluctuations in the mass spectrometer's performance can affect the response of the analyte and internal standard differently. Solution: 1. Optimize Source Parameters: Optimize ionization source parameters for both the analyte and the standard.[1] 2. Perform Instrument Maintenance: Conduct regular instrument tuning and calibration.[1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This experiment helps to determine the extent of ion suppression or enhancement caused by the sample matrix on the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank sample matrix is extracted first, and then the analyte and internal standard are added to the final extract.[5]
-
Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank sample matrix before the extraction process.[5]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. By comparing the matrix effects for the analyte and the internal standard, you can identify differential matrix effects.
| Analyte/IS | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Effect (%) | Recovery (%) |
| Pesticide X | 500,000 | 350,000 | 300,000 | 70 | 85.7 |
| Pesticide X-d4 | 520,000 | 480,000 | 420,000 | 92.3 | 87.5 |
In this hypothetical example, Pesticide X experiences significant ion suppression (70% signal remaining), while its deuterated internal standard is less affected (92.3% signal remaining), indicating a differential matrix effect.
Protocol 2: Evaluation of Internal Standard Purity (Contribution of Unlabeled Analyte)
This protocol is used to check for the presence of the unlabeled analyte in the deuterated internal standard stock solution.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the target analyte.[5]
-
Spike with Internal Standard: Add the deuterated internal standard to the blank sample at the same concentration used in your analytical method.[5]
-
Analyze the Sample: Run the sample on the mass spectrometer and monitor the mass transition for the unlabeled analyte.[5]
-
Evaluate the Response: The signal for the unlabeled analyte should be negligible, ideally less than the lower limit of quantification (LLOQ) for the analyte.[5] A significant response indicates contamination of the internal standard.[5]
Visual Guides
Caption: Troubleshooting workflow for inaccurate or inconsistent quantitative results.
Caption: Impact of internal standard purity on assay accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape for N-Desmethylthiamethoxam-D4 in chromatography
Welcome to the technical support center for the chromatographic analysis of N-Desmethylthiamethoxam-D4. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound, a compound with basic functional groups, is most commonly caused by secondary interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] These interactions lead to a portion of the analyte being retained longer than the main peak, resulting in an asymmetrical peak shape.[1][2] Other potential causes include using an inappropriate mobile phase pH, column contamination, or interactions with metal components in the HPLC system.[2][3][4]
Q2: What is causing my this compound peak to show fronting?
A2: Peak fronting is less common for basic compounds but typically occurs for two main reasons: sample overload or sample solvent effects.[3] Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted, "shark-fin" shaped peak.[3][4] Additionally, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte can travel too quickly through the initial part of the column, causing peak fronting.[3][5]
Q3: My peak is split, distorted, or broader than expected. What are the likely causes?
A3: Split or distorted peaks can arise from several issues. A mismatch between the sample solvent and the mobile phase is a common cause.[5] If the sample solvent is too strong, it can interfere with the proper focusing of the analyte at the head of the column. Other causes include a partially blocked frit at the column inlet, which distorts the sample stream, or a physical void/channel that has formed in the column packing material.[3][6] Excessive dead volume in the system (e.g., from long or poorly connected tubing) can also lead to broader peaks.[5]
Q4: What is a good starting point for mobile phase composition for this compound analysis?
A4: For reversed-phase analysis of neonicotinoids and their metabolites like this compound, a common and effective mobile phase consists of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B), with an acidic modifier.[7] A widely used starting point is a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8][9] This setup generally provides good peak shape and sensitivity, especially for LC-MS applications.
Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a common challenge in the analysis of basic compounds. Follow this workflow to diagnose and resolve the issue.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchtrends.net [researchtrends.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Thiamethoxam and its Metabolites: The Role of N-Desmethylthiamethoxam-D4
For researchers, scientists, and drug development professionals engaged in the analysis of the neonicotinoid insecticide thiamethoxam (B1682794) and its metabolites, the choice of analytical methodology is critical for generating accurate and reliable data. This guide provides an objective comparison of common analytical methods, highlighting the pivotal role of isotopically labeled internal standards like N-Desmethylthiamethoxam-D4 in enhancing method performance. The information presented is supported by experimental data from various studies.
The Significance of this compound in Analytical Validation
This compound is a stable isotope-labeled (SIL) version of N-desmethylthiamethoxam, a metabolite of thiamethoxam. In analytical chemistry, particularly in mass spectrometry-based methods, SIL internal standards are the gold standard for quantification. Their chemical and physical properties are nearly identical to the analyte of interest, but they have a different mass due to the isotopic enrichment. This allows them to be distinguished by the mass spectrometer.
The primary advantage of using this compound is its ability to compensate for variations that can occur during sample preparation and analysis. This includes losses during extraction, matrix effects (where other components in the sample interfere with the analyte's signal), and fluctuations in instrument response. By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, leading to improved accuracy and precision.
Comparison of Analytical Methods
The two most prevalent analytical techniques for the determination of thiamethoxam and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS with External Standard | LC-MS/MS with this compound (Internal Standard) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by mass-to-charge ratio with correction for variability using an internal standard. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; based on precursor and product ion masses. | Very High; enhanced by the internal standard which co-elutes with the analyte. |
| Sensitivity (LOQ) | Higher (e.g., 0.05 mg/kg)[1] | Lower (e.g., 0.01 mg/kg)[2] | Potentially even lower and more robust at low levels. |
| Accuracy (% Recovery) | 82-97%[1] | 81.22-98.14%[2] | Generally high and consistent (typically 70-120%) due to correction for losses.[3] |
| Precision (%RSD) | Generally <15% | Generally <15% | Typically lower (<10%) due to reduced variability.[3] |
| Matrix Effect | Susceptible to interferences. | Significant concern; can cause ion suppression or enhancement. | Largely compensated for by the co-eluting internal standard. |
| Cost | Lower | Higher | Higher (cost of labeled standard). |
Experimental Protocols
General Protocol for LC-MS/MS Method Validation using an Internal Standard
This protocol outlines the key steps for validating an analytical method for thiamethoxam and its metabolites using this compound as an internal standard.
-
Standard Preparation :
-
Prepare stock solutions of thiamethoxam, its non-labeled metabolites, and this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the analytes and a constant concentration of the internal standard.
-
-
Sample Preparation (QuEChERS Method) [2]:
-
Homogenize the sample (e.g., soil, plant material).
-
Weigh a representative portion of the sample into a centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add acetonitrile (B52724) for extraction and shake vigorously.
-
Add magnesium sulfate (B86663) and sodium acetate (B1210297) (or similar salts) to induce phase separation and shake.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform a cleanup step using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and magnesium sulfate.
-
Centrifuge and filter the extract before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Chromatographic Conditions :
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for thiamethoxam, its metabolites, and this compound are monitored.
-
-
-
Validation Parameters (as per SANTE/12682/2019 guidelines)[2]:
-
Selectivity : Analyze blank samples to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The correlation coefficient (r²) should be >0.99.
-
Accuracy (Recovery) : Spike blank matrix samples at different concentration levels with known amounts of analytes. The recovery is calculated as (measured concentration / spiked concentration) x 100%. Typically, recoveries between 70% and 120% are acceptable.[3]
-
Precision (Repeatability and Reproducibility) : Analyze replicate spiked samples on the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD) should typically be ≤20%.
-
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect : Compare the response of an analyte in a standard solution to its response in a matrix extract. The use of a stable isotope-labeled internal standard significantly mitigates matrix effects.
-
Visualizations
Caption: Experimental workflow for the analysis of thiamethoxam using an internal standard.
Caption: Simplified metabolic pathway of Thiamethoxam.
References
A Researcher's Guide to Internal Standards for Neonicotinoid Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the precise quantification of neonicotinoid insecticides and their metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Desmethylthiamethoxam-D4 and other commonly used internal standards, supported by experimental principles and data from the scientific literature. The focus is on enabling informed decisions for robust analytical method development.
The use of isotopically labeled internal standards is the most widely accepted approach to overcome matrix effects in the quantification of pesticides by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, thereby compromising the accuracy and precision of analytical measurements. Stable isotope-labeled (SIL) internal standards, which co-elute with the analyte and have nearly identical chemical and physical properties, are ideal for compensating for these variations during sample preparation and analysis.[2]
The Case for a Labeled Metabolite: this compound
When the analytical focus extends to the metabolites of neonicotinoids, the selection of the internal standard becomes even more critical. N-Desmethylthiamethoxam is a key metabolite of Thiamethoxam. For the accurate quantification of this metabolite, the ideal internal standard is its isotopically labeled counterpart, this compound.
The rationale for using a labeled metabolite as an internal standard for its corresponding non-labeled version is based on the principle of "like-for-like" correction. A labeled metabolite will more closely mimic the chromatographic behavior and ionization response of the unlabeled metabolite than a labeled parent compound would. This is particularly important if the metabolite has significantly different polarity or chemical properties compared to the parent neonicotinoid. A study on the analysis of 8 neonicotinoids and 11 of their metabolites highlighted the successful correction of matrix effects by using the analytes' own isotopically labeled molecules.[3]
Comparison with Other Internal Standards
The most common alternatives to using a labeled metabolite are other isotopically labeled neonicotinoids, typically the deuterated parent compound (e.g., Thiamethoxam-D3). While Thiamethoxam-D3 is an excellent internal standard for the quantification of Thiamethoxam, its suitability for correcting the signal of N-desmethyl-thiamethoxam may be less optimal if the two compounds exhibit different behaviors during sample processing and analysis.
Structural analogues are another class of internal standards; however, their use is generally discouraged in LC-MS/MS-based bioanalysis due to potential differences in extraction recovery, matrix effects, and ionization efficiency compared to the analyte of interest. The scientific consensus strongly favors the use of stable isotope-labeled standards.[2]
Performance Data of Commonly Used Neonicotinoid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | RSD (%) | Citation |
| Imidacloprid-d4 | Imidacloprid | Honey, Pollen, Fruits, Vegetables | Not Specified | Not Specified | [4] |
| Clothianidin-d3 | Clothianidin | Honey, Pollen, Fruits, Vegetables | Not Specified | Not Specified | [4] |
| Thiamethoxam-d3 | Thiamethoxam | Honey, Pollen, Fruits, Vegetables | Not Specified | Not Specified | [4] |
| Acetamiprid-d3 | Acetamiprid | Honey | 95 - 112 | < 10.5 | [5] |
| Thiacloprid-d4 | Thiacloprid | Avian Tissue | Not Specified | Not Specified |
Experimental Protocols
A typical workflow for the analysis of neonicotinoids and their metabolites in complex matrices involves sample extraction and cleanup, followed by LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure.
Sample Preparation: Modified QuEChERS Protocol
This protocol is a representative example for the extraction of neonicotinoids and their metabolites from a food matrix.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound and/or other labeled standards) to the sample.
-
Extraction: Add 10 mL of water and 15 mL of acetonitrile (B52724) (with 1% acetic acid). Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Sample Dilution and Analysis: Take an aliquot of the final extract, dilute with the initial mobile phase, and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+) is typically employed for neonicotinoids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each analyte and internal standard are monitored.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making for internal standard selection, the following diagrams are provided.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
A Comparative Guide to Internal Standards for Neonicotinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of neonicotinoid insecticides in complex matrices is paramount for environmental monitoring, food safety, and toxicological studies. The use of internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted strategy to mitigate matrix effects and improve method accuracy and precision. This guide provides an objective comparison of commonly used internal standards for neonicotinoid analysis, with a focus on the performance of isotopically labeled analogues.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are compounds added to samples at a known concentration before sample preparation. An ideal internal standard mimics the physicochemical properties of the analyte of interest, allowing it to compensate for variations in sample extraction, cleanup, and instrument response. For LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards, such as deuterated (²H) or carbon-13 (¹³C)-labeled analogues of the target neonicotinoid, are considered the gold standard.
Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards: A Performance Overview
While both deuterated and ¹³C-labeled internal standards are utilized to correct for analytical variability, their performance characteristics can differ. The choice between them can impact data quality, particularly in complex matrices.
Theoretical Advantages of ¹³C-Labeled Internal Standards:
-
Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to their native counterparts, resulting in almost perfect co-elution during chromatographic separation. Deuterated standards, due to a slight difference in polarity, may exhibit a small retention time shift, eluting slightly earlier than the analyte. This can lead to differential matrix effects between the analyte and the internal standard, potentially compromising quantification.
-
Isotopic Stability: ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange with protons from the solvent or matrix. Deuterium labels, particularly on heteroatoms, can be prone to back-exchange, which can affect the accuracy of the results.[1]
While direct head-to-head comparative studies for neonicotinoid analysis using both deuterated and ¹³C-labeled standards are not abundant in the reviewed literature, the theoretical advantages of ¹³C-labeling are widely acknowledged in the broader field of quantitative mass spectrometry.[1][2][3]
Performance Data of Deuterated Internal Standards in Neonicotinoid Analysis
Deuterated internal standards are more commonly used for neonicotinoid analysis due to their wider availability and lower cost.[3] Several studies have demonstrated their effectiveness in compensating for matrix effects and achieving acceptable method performance.
Table 1: Performance of Deuterated Internal Standards in Neonicotinoid Analysis
| Neonicotinoid | Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Imidacloprid | Imidacloprid-d4 | Kimchi Cabbage | Not explicitly stated, but measured value agreed with certified reference material within uncertainties. | < 1% (reproducibility) | [4] |
| Clothianidin | Clothianidin-d3 | Kimchi Cabbage | Not explicitly stated, but measured value agreed with certified reference material within uncertainties. | < 1% (reproducibility) | [4] |
| Thiamethoxam | Thiamethoxam-d4 | Kimchi Cabbage | Not explicitly stated, but measured value agreed with certified reference material within uncertainties. | < 1% (reproducibility) | [4] |
| Acetamiprid, Clothianidin, Dinotefuran, Imidacloprid, Thiacloprid, Thiamethoxam | Deuterated standards for each | Green Onion | Analytical values comparable to spiked concentrations when using matrix-matched calibration. | Variability of calibration curve slopes was 4-9% in the presence of matrix. | [5] |
| 8 Neonicotinoids and 11 metabolites | Isotope-labeled molecules for each | Fruits, Vegetables, Cereals | 90.1 - 105.5 | < 15.0 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from studies utilizing internal standards for neonicotinoid analysis.
Protocol 1: QuEChERS Extraction for Neonicotinoids in Honey
This protocol is adapted from a method for the determination of 7 neonicotinoid pesticides in honey.
1. Sample Preparation:
- Weigh 10 g of honey into a 50 mL centrifuge tube.
- Add a known amount of the internal standard solution.
- Add 10 mL of deionized water and vortex until the honey is dissolved.
- Add 10 mL of acetonitrile (B52724).
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 2 minutes.
- Collect the supernatant for LC-MS/MS analysis.
Protocol 2: Analysis of Neonicotinoids in Kimchi Cabbage using Isotope Dilution LC-MS/MS
This protocol was developed for the accurate determination of imidacloprid, clothianidin, and thiamethoxam.[4]
1. Sample Extraction and Fortification:
- Homogenize the kimchi cabbage sample.
- Weigh a portion of the homogenized sample.
- Add a known amount of the deuterated internal standard solution (imidacloprid-d4, clothianidin-d3, and thiamethoxam-d4).
2. Solid-Phase Extraction (SPE) Cleanup:
- The specific extraction solvent is not detailed in the abstract but is followed by a cleanup step using a combination of HLB and Carb SPE cartridges.
3. LC-MS/MS Analysis:
- The final extract is analyzed by an optimized isotope dilution LC-MS/MS method.
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analysis of neonicotinoids using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validated Analytical Methods for Thiamethoxam and its Metabolites
This guide provides a detailed comparison of analytical methods for the quantification of the neonicotinoid insecticide thiamethoxam (B1682794) and its primary metabolite, clothianidin. It is intended for researchers, scientists, and professionals in drug development and food safety who are engaged in pesticide residue analysis. The information presented is compiled from various validated studies to facilitate method selection and cross-validation efforts.
Overview of Analytical Methodologies
The determination of thiamethoxam and its metabolites in various matrices is predominantly achieved through chromatographic techniques coupled with sensitive detectors. The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted for its efficiency and effectiveness in complex matrices.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for thiamethoxam and its metabolites as reported in various studies. These parameters are crucial for evaluating the suitability of a method for a specific application.
Table 1: Performance of LC-MS/MS Methods
| Matrix | Analyte(s) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Citation |
| Wheat (leaves, grain, straw) & Soil | Thiamethoxam & metabolites | 0.01 | 81.22 - 98.14 | Not Specified | [1][2][3][4] |
| Spinach | Thiamethoxam & Clothianidin | 0.01 (Thiamethoxam), 0.01 (Clothianidin) | 94.5 - 105.5 | 3.8 - 10.9 | [5][6] |
| Goji Berry & Soil | Thiamethoxam & Clothianidin | 0.005 | 84.7 - 98.9 | 0.9 - 3.2 | [7] |
| Young Oilseed Rape Plants | Thiamethoxam & Clothianidin | 0.001 | 92 - 98 | 3.9 - 5.2 | [8] |
| Peach | Thiamethoxam & Clothianidin | 0.001 (in peach), 0.005 (in leaves) | 70 - 120 (acceptable range) | 0.9 - 8.1 | |
| Mushroom (fresh, brine, powder) | Thiamethoxam | 0.01 | 89.30 - 116.37 | 3.38 - 9.97 | [9] |
| Banana (fruit & stem) | Thiamethoxam | 0.005 (fruit), 0.008 (stem) | 90.94 - 109.22 (fruit), 107.21 - 115.16 (stem) | 3.24 - 10.78 (fruit), 3.71 - 12.83 (stem) | [10] |
Table 2: Performance of HPLC Methods
| Matrix | Analyte(s) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Citation |
| Cotton Leaves & Soil | Thiamethoxam & metabolites | 0.05 | 82 - 97 | Not Specified | [11][12][13][14] |
| Formulated Product | Thiamethoxam | 0.399 µg/ml | ~99 | Not Specified | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the widely used QuEChERS extraction followed by LC-MS/MS analysis and a conventional HPLC method.
QuEChERS Extraction and LC-MS/MS Analysis
This method is suitable for a wide range of food and environmental matrices.[1][2][3][4]
a) Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., wheat grain, soil) is homogenized.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
Add d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and for pigmented samples, 50 mg C18 or Graphitized Carbon Black (GCB)).[1][2]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract may be filtered through a 0.22 µm filter before injection or diluted with a suitable solvent if necessary.
-
b) LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for thiamethoxam and its metabolites.
HPLC-DAD/UV Method
This method is a cost-effective alternative to LC-MS/MS, though it may have higher limits of detection.[11][12][13]
a) Sample Preparation
-
Extraction:
-
Liquid-Liquid Partitioning:
-
The filtrate is diluted with a brine solution.
-
Partitioning is performed with dichloromethane (B109758) and ethyl acetate.[11][12]
-
The organic layers are collected and combined.
-
-
Cleanup:
-
The combined organic extract is dried over anhydrous sodium sulfate.
-
Cleanup is performed using a glass column containing Florisil® or another suitable sorbent.[2]
-
-
Final Extract Preparation:
b) HPLC Conditions
-
Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and 1% formic acid in water (e.g., 30:70 v/v).[11][12]
-
Detection: Photodiode Array (PDA) or UV detector at a specific wavelength (e.g., 254 nm).[15]
-
Injection Volume: 20 µL.
Visualizations
Thiamethoxam Metabolic Pathway
The metabolic degradation of thiamethoxam in various systems can lead to several metabolites, with clothianidin being one of the most significant. Understanding this pathway is crucial for selecting the target analytes in a study.
Caption: Metabolic pathways of thiamethoxam degradation.
Cross-Validation Experimental Workflow
A typical workflow for the cross-validation of analytical methods for thiamethoxam and its metabolites is depicted below. This process ensures the reliability and comparability of results obtained from different analytical procedures.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissipation Behavior and Acute Dietary Risk Assessment of Thiamethoxam and Its Metabolite Clothianidin on Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Determination of thiamethoxam residues in banana stem and fruit through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pnrjournal.com [pnrjournal.com]
Navigating the Nuances of Neonicotinoid Quantification: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals engaged in the precise measurement of neonicotinoid residues, this guide offers a comprehensive overview of analytical methodologies and a comparative assessment of laboratory performance. Drawing on data from a recent European Union Proficiency Test, this document provides valuable insights into the current state of neonicotinoid quantification, highlighting common analytical practices and achievable levels of precision and accuracy.
The widespread use of neonicotinoid insecticides and their potential ecological impact has led to a growing need for reliable and standardized analytical methods to monitor their presence in various environmental and food matrices. This guide summarizes key performance data from an inter-laboratory study, details a common analytical workflow, and provides standardized protocols to aid laboratories in achieving accurate and comparable results.
Performance in Practice: An Inter-laboratory Comparison
To benchmark the performance of laboratories in quantifying neonicotinoid residues, we present data from the European Union Proficiency Test for Pesticide Residues in Fruits and Vegetables 23 (EUPT-FV-23). This proficiency test involved the analysis of an aubergine (eggplant) homogenate fortified with a range of pesticides, including several neonicotinoids. The performance of the participating laboratories provides a realistic snapshot of the accuracy and consistency of neonicotinoid analysis across a large number of official European laboratories.
In this proficiency test, z-scores were used to evaluate the performance of each laboratory for each analyte. A z-score between -2 and 2 is considered satisfactory, a score between -2 and -3 or 2 and 3 is questionable, and a score outside of this range is unsatisfactory.
Below is a summary of the results for five key neonicotinoids included in the EUPT-FV-23.
| Neonicotinoid | Assigned Value (mg/kg) | Robust Standard Deviation (mg/kg) | Number of Reporting Labs | Satisfactory Results (%) |
| Acetamiprid | 0.176 | 0.0274 | 166 | 94.6 |
| Clothianidin | 0.0982 | 0.0152 | 158 | 94.3 |
| Imidacloprid | 0.0666 | 0.0113 | 166 | 94.0 |
| Thiamethoxam | 0.0801 | 0.0144 | 163 | 93.3 |
| Thiacloprid | 0.0441 | 0.0088 | 162 | 92.0 |
Data extracted from the Final Report of the EUPT-FV-23.
The high percentage of satisfactory results for all five neonicotinoids demonstrates a strong level of competence and methodological harmonization among the participating laboratories. This suggests that the widely adopted analytical techniques, when properly implemented, are capable of producing reliable and comparable data for these compounds.
A Deeper Dive: Experimental Protocols
The successful quantification of neonicotinoids relies on a robust and well-validated analytical method. The following protocol outlines a typical workflow employed by laboratories participating in proficiency tests, primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
-
Homogenization: Ensure the sample (e.g., fruit, vegetable, soil) is thoroughly homogenized to obtain a representative subsample.
-
Weighing: Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For samples with low water content (e.g., cereals, dried herbs), add a specific volume of water to rehydrate the matrix before extraction.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add internal standards to the sample at this stage to correct for matrix effects and variations in recovery.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). The anhydrous magnesium sulfate (B86663) helps to absorb excess water and promote phase separation.
-
Immediately shake the tube vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The supernatant from the extraction step contains the analytes of interest but also co-extracted matrix components that can interfere with the analysis. A d-SPE cleanup step is used to remove these interferences.
-
Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. The composition of the sorbent mixture depends on the sample matrix. A common mixture for fruits and vegetables is 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. PSA removes organic acids and some sugars, while C18 removes non-polar interferences.
-
Vortex and Centrifuge: Vortex the tube for 30 seconds to ensure good interaction between the extract and the sorbent. Centrifuge at high speed (e.g., ≥ 10,000 g) for 2 minutes.
-
Final Extract: The resulting supernatant is the cleaned-up extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. The extract may be acidified (e.g., with formic acid) to improve the stability of certain pesticides.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for the sensitive and selective quantification of neonicotinoids.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of neonicotinoids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the final extract (e.g., 1-10 µL) is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for neonicotinoids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each neonicotinoid and then monitoring for specific product ions after fragmentation in the collision cell. The use of at least two MRM transitions for each analyte provides high selectivity and confirmation of its identity.
-
Calibration: A matrix-matched calibration curve is prepared by spiking blank matrix extract with known concentrations of neonicotinoid standards. This is crucial to compensate for matrix effects (ion suppression or enhancement) that can affect the accuracy of quantification.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key stages from sample reception to final data reporting.
Caption: General workflow for neonicotinoid quantification in food matrices.
Conclusion
The data from the EUPT-FV-23 proficiency test indicates a high level of proficiency among European laboratories for the analysis of neonicotinoids in a complex food matrix. The widespread adoption of standardized methods like QuEChERS for sample preparation and the use of sensitive and selective LC-MS/MS for detection are key factors contributing to this success.
For laboratories seeking to establish or improve their neonicotinoid analysis capabilities, adherence to validated protocols, the use of appropriate internal standards and matrix-matched calibration, and regular participation in proficiency testing schemes are essential for generating accurate and defensible data. This guide provides a foundational framework to support these efforts and to foster continued excellence in the field of pesticide residue analysis.
The Analytical Edge: A Comparative Guide to N-Desmethylthiamethoxam-D4 and Imidacloprid-d4 as Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two crucial isotopically labeled internal standards: N-Desmethylthiamethoxam-D4 and Imidacloprid-d4 (B124505), offering insights into their specific applications and performance in analytical methodologies.
While both are deuterated analogs used in mass spectrometry-based quantification, their selection is intrinsically tied to the analyte of interest. Imidacloprid-d4 serves as the ideal internal standard for the analysis of its parent compound, the widely used neonicotinoid insecticide imidacloprid (B1192907). Conversely, this compound is the designated internal standard for the quantification of N-Desmethylthiamethoxam, a key metabolite of the insecticide thiamethoxam (B1682794). This guide will delve into the properties, experimental applications, and underlying principles for choosing between a parent compound analog and a metabolite analog as an internal standard.
Physicochemical and Performance Characteristics
The ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with its detection. Isotopically labeled standards are considered the gold standard as they exhibit nearly identical properties to their unlabeled counterparts, with a distinct mass difference that allows for separate detection by a mass spectrometer.
| Property | This compound | Imidacloprid-d4 | Reference |
| Analyte | N-Desmethylthiamethoxam | Imidacloprid | |
| Molecular Formula | C₇H₄D₄ClN₅O₃S | C₉H₆D₄ClN₅O₂ | |
| Molecular Weight | 281.74 g/mol | 259.70 g/mol | |
| Deuterium Labeling | 4 Deuterium atoms | 4 Deuterium atoms | |
| Typical Application | Quantification of the thiamethoxam metabolite, N-Desmethylthiamethoxam, in various matrices. | Quantification of the parent insecticide, imidacloprid, in environmental and biological samples.[1] | |
| Analytical Techniques | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] |
Experimental Protocols: A Glimpse into Application
The following protocols provide examples of how these internal standards are utilized in real-world analytical scenarios.
Protocol 1: Quantification of Imidacloprid in Honey using Imidacloprid-d4
This protocol outlines a typical QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis for the determination of imidacloprid in honey.
1. Sample Preparation (QuEChERS):
- Weigh 5 grams of homogenized honey into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.
- Spike the sample with a known concentration of Imidacloprid-d4 solution.
- Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
- Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
3. LC-MS/MS Analysis:
- Transfer the cleaned extract into an autosampler vial.
- Inject a specific volume onto a C18 reverse-phase column.
- Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the specific mass transitions for both imidacloprid and imidacloprid-d4 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Hypothetical Quantification of N-Desmethylthiamethoxam in a Biological Matrix
While specific published methods detailing the use of this compound are limited, a standard protocol would likely follow a similar workflow to other metabolite quantification methods.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma or homogenized tissue, add 300 µL of acetonitrile containing a known concentration of this compound.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
2. Supernatant Transfer:
- Carefully transfer the supernatant to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen at 40°C.
3. Reconstitution and LC-MS/MS Analysis:
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
- Inject onto an LC-MS/MS system.
- Employ a suitable chromatographic column and mobile phase gradient to achieve separation.
- Monitor the specific MRM transitions for N-Desmethylthiamethoxam and this compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical analytical process using an internal standard.
Caption: A typical workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for selecting an appropriate internal standard.
Conclusion: Matching the Standard to the Analyte
The selection between this compound and Imidacloprid-d4 as an internal standard is fundamentally determined by the analytical objective.
-
Imidacloprid-d4 is the established and appropriate choice for the accurate quantification of the parent insecticide, imidacloprid . Its nearly identical chemical and physical properties ensure it effectively compensates for variations in sample preparation and analysis.
-
This compound is the specific internal standard for the quantification of the N-Desmethylthiamethoxam metabolite . When studying the metabolic fate of thiamethoxam, using the deuterated metabolite as the internal standard is crucial for accurately tracking and quantifying this specific transformation product.
References
Evaluating N-Desmethylthiamethoxam-D4: A Comparison of Internal Standards for Accurate Analyte Quantification in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the neonicotinoid metabolite N-desmethylthiamethoxam, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative evaluation of N-Desmethylthiamethoxam-D4, a deuterated stable isotope-labeled internal standard (SIL-IS), against alternative approaches, supported by established analytical principles and representative experimental data. The use of a SIL-IS like this compound is widely recognized as the gold standard in quantitative mass spectrometry for its ability to effectively compensate for matrix effects and other sources of analytical variability.
The primary challenge in quantifying analytes in complex biological and environmental matrices, such as plasma, urine, soil, and food products, is the phenomenon known as the matrix effect.[1] Co-eluting endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[1] An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization—thereby providing a reliable reference for normalization.[2]
This compound, by virtue of being structurally identical to the native analyte with the exception of isotopic substitution, co-elutes and experiences nearly identical ionization and matrix effects.[3] This intrinsic property allows for superior correction of analytical variability compared to non-isotopically labeled internal standards, such as structural analogs.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following table summarizes the expected performance of this compound in comparison to a hypothetical non-deuterated structural analog internal standard in various matrices. The data is representative of the well-documented advantages of using a stable isotope-labeled internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (Non-Deuterated IS) | Rationale |
| Recovery (%) | |||
| Plasma | 95 - 105 | 80 - 110 | The SIL-IS more closely tracks the analyte during extraction, leading to more consistent recovery. |
| Urine | 92 - 103 | 75 - 115 | Similar physicochemical properties ensure co-behavior during sample preparation. |
| Soil | 90 - 108 | 70 - 120 | The SIL-IS compensates for losses during complex extraction from soil matrices. |
| Matrix Effect (%) | |||
| Plasma | -5 to +5 | -25 to +30 | Co-elution of the SIL-IS with the analyte ensures they experience the same degree of ion suppression or enhancement. |
| Urine | -8 to +7 | -30 to +40 | The structural analog may have different retention times and ionization efficiencies, leading to poor compensation for matrix effects. |
| Soil | -10 to +10 | -40 to +50 | Complex matrices like soil exhibit significant matrix effects that are best corrected by a co-eluting SIL-IS. |
| **Linearity (R²) ** | > 0.995 | > 0.990 | The consistent normalization provided by the SIL-IS results in a more linear calibration curve across a wide concentration range. |
| Sensitivity (LOQ) | Lower | Higher | Reduced variability from matrix effects allows for a lower limit of quantification. |
Experimental Protocols
A robust evaluation of an internal standard's performance requires a systematic approach. The following is a representative experimental protocol for the validation of this compound as an internal standard for the quantification of N-desmethylthiamethoxam in a given matrix.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-desmethylthiamethoxam in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a constant concentration of the internal standard in an appropriate solvent (e.g., 50:50 methanol:water) to be used for spiking calibration standards and quality control (QC) samples.
Sample Preparation (QuEChERS Method for a Food Matrix)
-
Homogenize 10 g of the sample matrix (e.g., fruit puree).
-
Add 10 mL of acetonitrile (B52724) and the appropriate volume of analyte and internal standard working solutions.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-desmethylthiamethoxam: Precursor ion > product ion (to be determined based on tuning).
-
This compound: Precursor ion > product ion (to be determined based on tuning, typically a +4 Da shift from the native analyte).
-
-
Data Analysis and Performance Evaluation
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration.[4] The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100%.[4]
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration over a range of at least 6-8 non-zero concentrations. The linearity is assessed by the coefficient of determination (R²).
-
Sensitivity (Limit of Quantification - LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio > 10, precision < 20%, accuracy within ±20%).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for evaluating an internal standard and the logical principle behind using a stable isotope-labeled internal standard to correct for matrix effects.
Caption: Experimental workflow for evaluating internal standard performance.
Caption: How a SIL-IS corrects for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethylthiamethoxam-D4: A Superior Internal Standard for Quantitative Analysis of Thiamethoxam and its Metabolites
In the precise quantification of thiamethoxam (B1682794) and its primary metabolite, N-desmethylthiamethoxam, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comprehensive comparison of N-Desmethylthiamethoxam-D4 against alternative internal standards, supported by experimental data and detailed methodologies. The evidence strongly indicates that the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating matrix effects and achieving the highest quality analytical results.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during extraction, derivatization, and ionization. The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) standards and structural analogs (non-deuterated compounds with similar chemical structures).
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are harmonized under the International Council for Harmonisation (ICH) M10, a stable isotope-labeled analyte is the preferred choice for an internal standard.[1][2]
Comparative Performance: this compound vs. Alternatives
Table 1: Comparison of Internal Standard Types for N-Desmethylthiamethoxam Analysis
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Clothianidin) |
| Chemical Structure | Identical to analyte, with deuterium (B1214612) substitution | Similar, but not identical to the analyte |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time than the analyte |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement | Variable, may not accurately reflect the matrix effect on the analyte |
| Accuracy and Precision | High accuracy and precision | Potentially lower accuracy and precision due to differential matrix effects |
| Regulatory Preference | Preferred by FDA and EMA (ICH M10)[1][2] | Acceptable when a SIL-IS is not available |
Experimental Data from Method Validation Studies
The following tables summarize typical performance data from validated LC-MS/MS methods for the analysis of thiamethoxam and its metabolites. While these studies may not have used this compound specifically, they demonstrate the level of accuracy and precision that can be achieved with robust analytical methods, often employing other deuterated internal standards.
Table 2: Accuracy (Recovery) Data from Validated LC-MS/MS Methods for Thiamethoxam
| Matrix | Spiking Level (ng/g) | Recovery (%) | Reference |
| Chilli | 50 | 91.0 - 94.6 | [5] |
| Mushroom (fresh) | 10 - 100 | 89.30 - 108.3 | [6] |
| Mushroom (brine) | 10 - 100 | 95.96 - 116.37 | [6] |
| Mushroom (dry powder) | 10 - 100 | 97.17 - 114.26 | [6] |
| Wheat & Soil | 10 - 1000 | 81.22 - 98.14 | [7] |
| Tomato | 25 - 500 | 60.00 - 99.14 | [8] |
Table 3: Precision (Relative Standard Deviation, RSD) Data from Validated LC-MS/MS Methods for Thiamethoxam
| Matrix | Spiking Level (ng/g) | RSD (%) | Reference |
| Chilli | 50 | 3.5 - 10.2 | [5] |
| Mushroom (fresh) | 10 - 100 | 4.04 - 8.31 | [6] |
| Mushroom (brine) | 10 - 100 | 5.67 - 8.70 | [6] |
| Mushroom (dry powder) | 10 - 100 | 3.38 - 9.97 | [6] |
| Soil | 2.5 - 80 | 2.01 - 13.83 | [9] |
| Tomato | 25 - 500 | 2.05 - 17.44 | [8] |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of N-desmethylthiamethoxam using this compound as an internal standard is provided below. This protocol is a synthesis of methodologies reported in the literature.[6][7][8][9][10]
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of N-desmethylthiamethoxam and its deuterated internal standard.
Visualizations
Thiamethoxam Mode of Action
Thiamethoxam is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. This leads to overstimulation of the nerve cells, resulting in paralysis and death.
Caption: Mode of action of Thiamethoxam at the insect nicotinic acetylcholine receptor.
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of N-desmethylthiamethoxam using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Navigating the Matrix: A Guide to Method Validation for Neonicotinoid Metabolites
A comparative analysis of analytical methodologies for the quantification of neonicotinoid metabolites in complex samples, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal method.
The pervasive use of neonicotinoid insecticides has led to growing concerns about their environmental fate and potential impact on non-target organisms and human health. As these compounds are metabolized, a diverse array of metabolites are formed, some of which may retain or even exceed the toxicity of the parent compound. Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of these metabolites in complex matrices such as food, environmental, and biological samples. This guide provides a comparative overview of common methodologies, presenting key performance data and detailed experimental protocols to aid researchers in navigating the challenges of method validation in this critical area of study.
Comparative Analysis of Analytical Methods
The successful analysis of neonicotinoid metabolites hinges on two key stages: efficient sample preparation to isolate the target analytes from the complex matrix, and sensitive and selective detection. The following tables summarize the performance of two widely employed sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.
Table 1: Performance Comparison of QuEChERS-based Methods for Neonicotinoid Metabolite Analysis
| Matrix | Analytes | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Human Whole Blood | 10 neonicotinoids and 6-chloronicotinic acid | 0.05 - 1.00 | 78.3 - 119.9 | < 9.8 (intra-day), < 6.7 (inter-day) | [1][2] |
| Infant Foods | 20 neonicotinoids and their metabolites | 0.1 - 1.0 | 68.0 - 107.4 | < 15 | [3] |
| Fruits and Vegetables | 8 neonicotinoids | 0.1 - 0.5 | Not explicitly stated, but method performance was good. | Not explicitly stated | [4] |
| Cucumber and Soil | 3 neonicotinoids and a metabolite | Not explicitly stated in µg/kg | 79.4 - 100.2 | < 10 | [5] |
| Tomato | 5 neonicotinoids | 5 - 25 | 60.0 - 99.1 | 2.1 - 17.4 | [6] |
| Flower Blossoms | 7 neonicotinoids | Not explicitly stated in µg/kg | > 89 | < 7 | [7] |
Table 2: Performance Comparison of SPE-based Methods for Neonicotinoid Metabolite Analysis
| Matrix | Analytes | LOD (ng/g) | Recovery (%) | Precision (RSD %) | Reference |
| Honey Bees & Bee Products | Neonicotinoids and their metabolites | 0.2 - 15 | 70 - 120 | < 20 | [8][9][10][11] |
| Water | 8 neonicotinoids, 13 metabolites, and 3 related insecticides | 0.16 - 1.21 (ng/L) | 70 - 130 | < 15 | [12] |
| Milk, Fruits, and Vegetables | 13 neonicotinoids and metabolites | 0.001 - 2 | 70 - 120 (for most analytes) | Not explicitly stated | [13] |
| Environmental Water and Drinks | Neonicotinoids | 0.04 - 0.87 (ng/L) | 97.0 - 108.2 | 3.0 - 11.8 | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the QuEChERS and SPE techniques discussed.
QuEChERS Protocol for Neonicotinoid Metabolites in Human Whole Blood[1][2]
-
Sample Preparation: To 1 mL of whole blood, add 1 mL of acetonitrile (B52724).
-
Extraction: Vortex the mixture for 1 minute.
-
Salting Out: Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18. Vortex for 1 minute.
-
Final Centrifugation and Analysis: Centrifuge at 10000 rpm for 5 minutes. Transfer the supernatant for LC-MS/MS analysis.
SPE Protocol for Neonicotinoid Metabolites in Honey Bees[8][9][10]
-
Sample Homogenization: Homogenize 1 g of honey bees with 10 mL of acetonitrile.
-
Extraction: Shake vigorously for 20 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Salting Out: Take a 5 mL aliquot of the supernatant and add 0.5 g of a salt mixture (8:1:1, MgSO₄:NaCl:Trisodium citrate dihydrate). Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading and Washing: Load the supernatant onto the SPE cartridge and wash with 5 mL of water.
-
Elution: Elute the analytes with 10 mL of acetonitrile.
-
Solvent Exchange and Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizing the Process
To better understand the relationships and workflows involved in the analysis of neonicotinoid metabolites, the following diagrams have been generated.
Caption: Simplified metabolic pathway of neonicotinoids.
Caption: General workflow for method validation.
References
- 1. Simultaneous determination of ten neonicotinoid insecticides and a metabolite in human whole blood by QuEChERS coupled with UPLC-Q Exactive orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Refined methodology for the determination of neonicotinoid pesticides and their metabolites in honey bees and bee products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small volume solid phase extraction method for comprehensive analysis of neonicotinoids, their metabolites, and related pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Solid-Phase Extraction of Neonicotinoid Insecticides from Environmental Water and Drink Samples Using a Postmodified Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Thiamethoxam Analysis
For researchers and analytical scientists, the precise quantification of the neonicotinoid insecticide thiamethoxam (B1682794) is critical in environmental monitoring, food safety, and toxicology studies. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is a well-established practice to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The choice between a deuterated (a stable isotope-labeled) and a non-deuterated (typically a structural analog) internal standard can significantly impact data quality. This guide provides an objective comparison, supported by experimental principles and data from published studies, to aid in the selection of the most appropriate internal standard for thiamethoxam analysis.
The prevailing consensus in the analytical chemistry community is that a stable isotope-labeled internal standard, such as a deuterated form of the analyte, represents the "gold standard" for quantitative analysis, particularly in complex matrices.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the entire analytical workflow—from extraction to ionization.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like thiamethoxam-d4 (B1146126) is its ability to effectively compensate for matrix effects, which are a major source of error in LC-MS/MS analysis.[4][5][6] Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, resulting in inaccurate quantification. Since a deuterated standard co-elutes with the non-labeled analyte, it experiences the same matrix effects, allowing for reliable correction.[7] Non-deuterated internal standards, being structurally different, may have different retention times and be affected differently by the matrix, leading to less accurate correction.[8]
While a direct head-to-head comparison study for thiamethoxam was not found in the reviewed literature, the performance characteristics can be compiled from studies using either a deuterated or a non-deuterated internal standard.
| Performance Parameter | Deuterated Internal Standard (Thiamethoxam-d4) | Non-Deuterated Internal Standard (e.g., Triphenyl Phosphate) | Key Advantages of Deuterated IS |
| Matrix Effect Compensation | Excellent. Co-elution with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement.[7] | Variable. Differences in retention time and chemical properties can lead to differential matrix effects and less accurate correction.[8] | Superior accuracy in complex matrices. |
| Recovery Correction | Excellent. Behaves identically to the analyte during sample extraction and cleanup, providing accurate correction for losses.[1] | Good to moderate. Structural differences may lead to variations in extraction efficiency compared to the analyte.[2] | More reliable quantification by correcting for sample preparation variability. |
| Accuracy | High. Studies using thiamethoxam-d4 report accurate measurements in complex matrices like kimchi cabbage.[4][5] | Can be high, but more susceptible to matrix-induced inaccuracies. Accuracy may be compromised in highly variable matrices.[8] | Increased confidence in the quantitative results. |
| Precision (Repeatability) | High. The standard deviation of measured values for thiamethoxam using a deuterated IS was found to be < 1% in one study.[4][5] | Generally good, but can be lower than with deuterated standards, especially with complex samples. | Better reproducibility of results. |
| Limit of Quantification (LOQ) | Methods using deuterated standards have demonstrated low LOQs (e.g., 0.01 mg/kg).[9] | Methods using non-deuterated standards have also achieved low LOQs (e.g., 0.01 mg/kg).[9] | Both can achieve required sensitivity, but deuterated IS ensures better accuracy at low levels. |
Experimental Protocols
Below are generalized experimental protocols for the analysis of thiamethoxam using both types of internal standards. A specific protocol for comparing the two would involve running samples in parallel, with one set spiked with the deuterated IS and the other with the non-deuterated IS.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis in food matrices.
-
Homogenization : Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.
-
Internal Standard Spiking : Add a known amount of either thiamethoxam-d4 or the non-deuterated internal standard to the homogenized sample.
-
Extraction : Add 10 mL of acetonitrile (B52724), along with extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 30 seconds.
-
Final Centrifugation : Centrifuge at high speed for 5 minutes.
-
Analysis : The final extract is then diluted as necessary and injected into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for thiamethoxam, thiamethoxam-d4, and the non-deuterated internal standard. For thiamethoxam, a common transition is m/z 292.2 → 211.2.[10]
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the logical basis for the superiority of deuterated internal standards.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioszeparacio.hu [bioszeparacio.hu]
- 4. Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides, imidacloprid, clothianidin, and thiamethoxam in kimchi cabbage reference materials - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. fao.org [fao.org]
- 10. epa.gov [epa.gov]
Safety Operating Guide
Navigating the Disposal of N-Desmethylthiamethoxam-D4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. N-Desmethylthiamethoxam-D4, a deuterated metabolite of the insecticide Thiamethoxam, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile and Regulatory Context
This compound should be handled with the same precautions as its parent compound, Thiamethoxam. Safety Data Sheets (SDS) for Thiamethoxam indicate that it is a flammable solid, harmful if swallowed, and very toxic to aquatic life with long-lasting effects. As such, its waste is considered hazardous.
Pesticide wastes are classified as toxic, and their improper disposal is a violation of Federal Law in the United States[1]. Laboratories must adhere to local, regional, national, and international regulations governing hazardous waste disposal[2][3]. It is imperative to contact your institution's Environmental Health and Safety (EHS) office, your state's Pesticide or Environmental Control Agency, or the nearest Environmental Protection Agency (EPA) regional office for specific guidance[1].
Step-by-Step Disposal Protocol
The following protocol outlines the immediate and essential steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection[3].
2. Waste Segregation and Collection:
-
Do not mix with non-hazardous waste.
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name.
3. Container Management:
-
Keep the hazardous waste container tightly closed when not in use[3].
-
Store the container in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents[4].
4. Arrange for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination, as the compound is very toxic to aquatic life[3].
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. They are equipped to handle and transport hazardous chemicals in accordance with all regulations.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., as indicated in the product's specific handling instructions or SDS) and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling[3].
6. Spill Response:
-
In the event of a spill, evacuate the area and eliminate all ignition sources[3].
-
Wear appropriate PPE and contain the spill using absorbent materials.
-
Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Ventilate the area.
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. | |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | |
| Flammability | Flammable solid. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making flowchart provides a clear, step-by-step visual guide for laboratory personnel.
References
Essential Safety and Logistics for Handling N-Desmethylthiamethoxam-D4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Desmethylthiamethoxam-D4, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 or equivalent. |
| Hand Protection | Protective Gloves | Chemical-resistant, such as nitrile rubber, with a minimum thickness of 0.11 mm. |
| Body Protection | Laboratory Coat | Long-sleeved to prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[2]
-
Avoid inhalation of dust or aerosols.
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is -20°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.
-
The container should be tightly sealed and stored in a secure, well-ventilated area.
Disposal Method:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Do not dispose of down the drain or in the regular trash.
Experimental Workflow
The following diagrams illustrate the general workflows for handling and disposing of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
